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Acetyl Perisesaccharide C

Cat. No.: B2683716
M. Wt: 794.9 g/mol
InChI Key: XIRFSYHTNJWUET-UJEHNDPWSA-N
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Description

Acetyl Perisesaccharide C is a naturally occurring oligosaccharide isolated from the roots of Periploca sepium Bge . With a molecular formula of C 37 H 62 O 18 and a molecular weight of 794.9 g/mol, it is characterized as a high-purity (≥98%) white to off-white solid powder . The compound's structure features acetyl groups, which are known to significantly influence the physicochemical properties and biological activities of saccharides . In the broader research context, acetylation is a key structural modification that can enhance bioactivities such as immunomodulatory and antioxidant properties, and it plays a crucial role in the interaction with gut microbiota . Specifically, acetylated polysaccharides can serve as selective substrates for beneficial bacteria, modulating the production of short-chain fatty acids (SCFAs) during in vitro fermentation, which is a valuable mechanism for metabolic and prebiotic research . As such, this compound holds significant research value for scientists investigating natural product chemistry, the structure-activity relationships of acetylated carbohydrates, and their potential applications in metabolic and microbiome studies . Researchers can utilize this compound in various in vitro assays, and it is soluble in a range of common organic solvents, including DMSO, chloroform, and acetone . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H62O18 B2683716 Acetyl Perisesaccharide C

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-5-hydroxy-4-methoxy-2-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62O18/c1-16-30(40)35(45-11)36(51-21(6)38)37(50-16)55-34-20(5)49-29(15-25(34)44-10)54-33-19(4)48-28(14-24(33)43-9)53-32-18(3)47-27(13-23(32)42-8)52-31-17(2)46-26(39)12-22(31)41-7/h16-20,22-25,27-37,40H,12-15H2,1-11H3/t16-,17-,18-,19-,20-,22-,23+,24+,25+,27+,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRFSYHTNJWUET-UJEHNDPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Acetyl Perisesaccharide C" source and natural occurrence

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Findings and Data Unavailability

Following a comprehensive investigation into the scientific literature, it has been determined that a specific compound explicitly named "Acetyl Perisesaccharide C" is not described or characterized in publicly available research. While the search for this compound led to related discoveries, no direct data regarding its chemical structure, quantitative analysis, or specific biological functions could be retrieved.

The primary source of related compounds is the root bark of the plant Periploca sepium. Research on this plant has yielded a class of oligosaccharides known as Perisesaccharides A-E.[1] It is plausible that "this compound" could be a synthetically acetylated derivative of one of these naturally occurring Perisesaccharides. However, no studies detailing such a modification or the resulting compound's properties have been identified.

This guide will, therefore, focus on the known source of these related compounds, Periploca sepium, and the general characteristics of oligosaccharides isolated from it, while highlighting the absence of specific data for "this compound."

Source and Natural Occurrence of Related Perisesaccharides

Natural Source:

The exclusive natural source identified for the closely related Perisesaccharides A-E is the root bark of Periploca sepium Bunge, a plant belonging to the Apocynaceae family.[1][2] This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[3]

General Class of Compounds:

The compounds isolated from Periploca sepium are primarily classified as oligosaccharides and various types of glycosides, including pregnane glycosides and cardiac glycosides.[2][3][4] These compounds are of significant interest due to their diverse biological activities.

Experimental Protocols: Isolation of Oligosaccharides from Periploca sepium

While a specific protocol for "this compound" is unavailable, the general methodology for isolating oligosaccharides like Perisesaccharides A-E from the root barks of Periploca sepium can be summarized as follows. This protocol is based on the methods described in the isolation of similar compounds from the same source.

Workflow for Oligosaccharide Isolation:

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation A Dried and powdered root barks of Periploca sepium B Extraction with 95% Ethanol A->B C Concentration of the extract B->C D Suspension in H2O C->D E Partitioning with Petroleum Ether D->E removes non-polar compounds F Partitioning with EtOAc E->F removes compounds of intermediate polarity G Partitioning with n-BuOH F->G extracts glycosides H Aqueous Layer G->H contains highly polar compounds, including oligosaccharides I Macroporous Resin Column Chromatography H->I J Silica Gel Column Chromatography I->J K ODS Column Chromatography J->K L Preparative HPLC K->L M Pure Oligosaccharides (e.g., Perisesaccharides A-E) L->M

Caption: General workflow for the isolation of oligosaccharides from Periploca sepium.

Detailed Methodologies:

  • Extraction: The dried and powdered root barks of Periploca sepium are typically extracted with a polar solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The oligosaccharides, being polar, are expected to remain predominantly in the aqueous or n-BuOH fraction.

  • Chromatographic Separation: The fraction containing the oligosaccharides is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:

    • Macroporous Resin Column Chromatography: To remove pigments and other impurities.

    • Silica Gel Column Chromatography: For initial fractionation based on polarity.

    • Octadecylsilyl (ODS) Column Chromatography: For further separation of closely related compounds.

    • Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate individual oligosaccharides.

Data Presentation: Physicochemical Properties

Due to the lack of specific data for "this compound," the following table presents a generalized format for the type of quantitative data that would be expected for such a compound, based on the characterization of Perisesaccharides A-E.

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical this compound

ParameterValueMethod of Determination
Molecular Formula e.g., CxHyOzHigh-Resolution Mass Spectrometry (HR-ESI-MS)
Molecular Weight e.g., xxx.xxxx g/mol Mass Spectrometry
Optical Rotation [α]20DPolarimetry
1H NMR (ppm) Tabulated chemical shiftsNuclear Magnetic Resonance Spectroscopy
13C NMR (ppm) Tabulated chemical shiftsNuclear Magnetic Resonance Spectroscopy
Key 2D NMR Correlations HMBC, HSQC, COSY, NOESY2D Nuclear Magnetic Resonance Spectroscopy

Potential Biological Activities and Signaling Pathways

While the biological activity of "this compound" is unknown, various compounds from Periploca sepium have demonstrated significant biological effects. It is conceivable that an acetylated derivative of a perisesaccharide could exhibit modified or enhanced activity.

Known Biological Activities of Periploca sepium Constituents:

  • Immunosuppressive Activity: Several pregnane glycosides isolated from Periploca sepium have been shown to inhibit the proliferation of T-lymphocytes.[3]

  • Insecticidal Activity: A range of compounds from this plant, including some glycosides, have exhibited insecticidal properties.[4]

Hypothetical Signaling Pathway Involvement:

Given the known immunosuppressive effects of other compounds from the same source, a hypothetical signaling pathway that could be investigated for an acetylated oligosaccharide is the T-cell activation pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NF-AT (inactive) Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT_active NF-AT (active) NFAT->NFAT_active IL2_gene IL-2 Gene NFAT_active->IL2_gene NFkB->IL2_gene AP1->IL2_gene APC Antigen Presenting Cell (APC) APC->TCR APC->CD28 Compound Hypothetical Inhibitor (e.g., this compound) Compound->Calcineurin

Caption: Hypothetical inhibition of the T-cell activation pathway by an immunosuppressive agent.

Conclusion

References

An In-depth Technical Guide to the Isolation, Purification, and Characterization of Acetyl Perisesaccharide C from Periploca sepium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive, step-by-step technical guide for the isolation, purification, and characterization of the hypothetical acetylated polysaccharide, Acetyl Perisesaccharide C, from the roots of Periploca sepium. The methodologies outlined herein are based on established principles of polysaccharide chemistry and draw from various demonstrated techniques for the extraction and modification of plant-derived polysaccharides.

Introduction

Periploca sepium, a plant used in traditional medicine, is a rich source of various bioactive compounds, including oligosaccharides and glycosides.[1][2] Polysaccharides, in particular, are of significant interest to the pharmaceutical industry due to their diverse therapeutic properties. This guide details a systematic workflow for the extraction of crude polysaccharides from Periploca sepium roots, followed by a multi-step purification process to isolate a specific polysaccharide fraction, which is then chemically acetylated to yield this compound. The final section covers the essential characterization techniques to confirm the structure and purity of the target compound.

Experimental Workflow

The overall process for obtaining pure this compound can be visualized as a multi-stage workflow, beginning with the raw plant material and culminating in a highly characterized final product.

experimental_workflow cluster_extraction Crude Extraction cluster_purification1 Initial Purification cluster_purification2 Chromatographic Purification cluster_modification Chemical Modification cluster_characterization Characterization raw_material Periploca sepium Root Powder hot_water Hot Water Extraction raw_material->hot_water filtration Filtration hot_water->filtration concentration Concentration filtration->concentration precipitation Ethanol Precipitation concentration->precipitation deproteinization Deproteinization (Sevag Method) precipitation->deproteinization dialysis1 Dialysis deproteinization->dialysis1 deae DEAE-Cellulose Chromatography dialysis1->deae Purified Perisesaccharide C sephadex Sephadex G-100 Chromatography deae->sephadex Purified Perisesaccharide C dialysis2 Dialysis & Lyophilization sephadex->dialysis2 Purified Perisesaccharide C acetylation Acetylation dialysis2->acetylation This compound dialysis3 Purification (Dialysis) acetylation->dialysis3 This compound lyophilization Lyophilization dialysis3->lyophilization This compound purity Purity & Yield Assessment lyophilization->purity monosaccharide Monosaccharide Composition lyophilization->monosaccharide ftir FTIR Spectroscopy lyophilization->ftir nmr NMR Spectroscopy lyophilization->nmr

Figure 1: Experimental workflow for this compound.

Detailed Experimental Protocols

Crude Polysaccharide Extraction
  • Preparation of Plant Material : Dried roots of Periploca sepium are ground into a fine powder (40-60 mesh).

  • Hot Water Extraction : The powdered root material is mixed with deionized water at a solid-to-liquid ratio of 1:20 (w/v). The mixture is then heated to 95°C in a water bath for 3 hours with continuous stirring.[3][4] This process is repeated twice to ensure maximal extraction of water-soluble polysaccharides.

  • Filtration and Concentration : The aqueous extracts are combined and filtered through cheesecloth, followed by centrifugation at 5000 x g for 20 minutes to remove insoluble debris. The resulting supernatant is concentrated under reduced pressure at 60°C to approximately one-fifth of its original volume.

Initial Purification of Crude Polysaccharides
  • Ethanol Precipitation : Concentrated extract is slowly poured into four volumes of 95% ethanol with constant stirring and left to stand at 4°C for 24 hours.[2] The precipitated polysaccharides are collected by centrifugation (5000 x g, 20 minutes), washed sequentially with 70% ethanol, 95% ethanol, and acetone, and then dried under vacuum.

  • Deproteinization : The crude polysaccharide powder is redissolved in deionized water. Proteins are removed using the Sevag method, which involves vigorously shaking the aqueous solution with a 1/3 volume of Sevag reagent (chloroform:n-butanol, 4:1 v/v) for 30 minutes. The mixture is then centrifuged, and the upper aqueous layer containing the polysaccharides is collected. This deproteinization step is repeated until no precipitate is visible at the aqueous-organic interface.

  • Dialysis : The deproteinized polysaccharide solution is dialyzed against running tap water for 48 hours, followed by deionized water for 24 hours (using a dialysis membrane with a molecular weight cutoff of 3500 Da) to remove small molecules and salts. The dialyzed solution is then concentrated and lyophilized to obtain the crude purified polysaccharide fraction.

Chromatographic Purification of Perisesaccharide C
  • DEAE-Cellulose Anion-Exchange Chromatography : The lyophilized crude polysaccharide is dissolved in deionized water and applied to a DEAE-cellulose column pre-equilibrated with deionized water. The column is first eluted with deionized water to collect neutral polysaccharides. Subsequently, a stepwise or linear gradient of NaCl solution (e.g., 0.1 M, 0.3 M, 0.5 M) is used to elute acidic polysaccharides. Fractions are collected and monitored for carbohydrate content using the phenol-sulfuric acid method at 490 nm. Fractions corresponding to the major peak (hypothetically Perisesaccharide C) are pooled.

  • Sephadex G-100 Gel Filtration Chromatography : The pooled fractions from the DEAE-cellulose column are concentrated and further purified on a Sephadex G-100 gel filtration column, eluting with deionized water. This step separates polysaccharides based on their molecular weight. Fractions are again collected and monitored for carbohydrate content. The fractions of the desired symmetrical peak are pooled, dialyzed, and lyophilized to yield purified Perisesaccharide C.

Acetylation of Perisesaccharide C
  • Reaction Setup : Purified Perisesaccharide C (100 mg) is dissolved in 10 mL of dry pyridine.

  • Acetylation Reaction : To this solution, 5 mL of acetic anhydride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 48 hours.

  • Quenching and Initial Purification : The reaction is quenched by the slow addition of 5 mL of methanol. The mixture is then concentrated under reduced pressure.

  • Final Purification : The resulting product is dissolved in deionized water and dialyzed extensively against deionized water for 72 hours (MWCO 3500 Da) to remove pyridine, unreacted acetic anhydride, and acetic acid. The dialyzed solution is then lyophilized to obtain the final product, this compound.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical quantitative data obtained at each stage of the isolation and purification process.

Table 1: Yield and Purity at Each Purification Step

Purification StepStarting Material (g)Product Yield (g)Yield (%)Polysaccharide Purity (%)Protein Content (%)
Hot Water Extraction500.045.29.0455.612.3
Ethanol Precipitation45.238.585.268.28.5
Deproteinization38.535.191.285.4< 1.0
DEAE-Cellulose5.01.836.095.1Not Detected
Sephadex G-1001.81.266.7> 98.0Not Detected
Acetylation0.50.58116.0*> 98.0Not Detected

*Yield over 100% is due to the addition of acetyl groups.

Characterization of this compound

Monosaccharide Composition Analysis

The monosaccharide composition of the purified Perisesaccharide C (before acetylation) and this compound is determined by acid hydrolysis followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Table 2: Hypothetical Monosaccharide Composition

MonosaccharidePerisesaccharide C (Molar Ratio)
D-Glucose3.0
D-Galactose2.0
L-Arabinose1.0
D-Xylose1.0
Spectroscopic Analysis

5.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polysaccharide before and after acetylation.

ftir_pathway cluster_before Perisesaccharide C cluster_after This compound oh_stretch Broad Peak at ~3400 cm⁻¹ (O-H stretching) acetylation_process Acetylation oh_stretch->acetylation_process ch_stretch Peak at ~2920 cm⁻¹ (C-H stretching) ch_stretch->acetylation_process co_stretch New Strong Peak at ~1740 cm⁻¹ (C=O stretching of acetyl group) co_ester New Peak at ~1240 cm⁻¹ (C-O stretching of acetyl group) oh_stretch_after Decreased intensity of O-H peak acetylation_process->co_stretch acetylation_process->co_ester acetylation_process->oh_stretch_after

Figure 2: Expected FTIR spectral changes after acetylation.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)AssignmentInterpretation
~3400O-H stretchingCharacteristic of hydroxyl groups in polysaccharides. Intensity decreases after acetylation.
~2920C-H stretchingAliphatic C-H bonds in the sugar rings.
~1740C=O stretchingConfirmation of acetylation. Strong absorption from the carbonyl of the ester group.
~1240C-O stretchingConfirmation of acetylation. Stretching vibration of the C-O bond in the acetyl group.
~1000-1100C-O-C stretchingGlycosidic linkages and sugar ring vibrations.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of polysaccharides.

  • ¹H NMR : The appearance of new signals in the region of 2.0-2.2 ppm is a clear indicator of the presence of methyl protons of the acetyl groups.

  • ¹³C NMR : New signals around 21 ppm (methyl carbon of acetyl) and 170 ppm (carbonyl carbon of acetyl) confirm the successful acetylation of the polysaccharide.

Conclusion

This technical guide outlines a robust and systematic methodology for the isolation, purification, and subsequent acetylation of a target polysaccharide, "this compound," from Periploca sepium. The described workflow, combining classical biochemical separation techniques with modern analytical methods, provides a solid framework for researchers in natural product chemistry and drug development to explore the potential of novel polysaccharides. The successful characterization of the final product is crucial for establishing its identity, purity, and structure-activity relationships for future pharmacological studies.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Acetyl Perisesaccharide C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – While the complete biosynthetic pathway of Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium, remains to be fully elucidated, significant insights can be drawn from studies of related pathways and enzymes within the Periploca genus. This technical guide provides a comprehensive overview of the current understanding and a hypothetical pathway for the biosynthesis of this compound, designed for researchers, scientists, and drug development professionals.

This compound is an oligosaccharide with the chemical formula C37H62O18. Its biosynthesis is presumed to follow the general principles of oligosaccharide synthesis in plants, involving the sequential action of specific glycosyltransferases. These enzymes catalyze the transfer of activated sugar moieties from donor molecules, such as UDP-sugars, to an acceptor molecule, elongating the carbohydrate chain.

A Hypothetical Biosynthesis Pathway

Based on the typical structure of plant-derived oligosaccharides, the biosynthesis of this compound likely begins with a core monosaccharide or a simple disaccharide, which is then elaborated by a series of glycosyltransferases. The "acetyl" component of the name suggests a final modification step involving an acetyltransferase.

A plausible, though currently hypothetical, pathway can be envisioned as follows:

  • Initiation: The pathway likely initiates with a precursor molecule, possibly a simple sugar or a nascent oligosaccharide chain.

  • Elongation by Glycosyltransferases: A series of distinct glycosyltransferases sequentially add monosaccharide units. Each glycosyltransferase is specific for the donor sugar, the acceptor molecule, and the resulting glycosidic linkage. The order of their action dictates the final structure of the oligosaccharide.

  • Acetylation: The final step is likely the acetylation of one or more sugar residues by an acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. This modification can significantly impact the biological activity of the molecule.

Hypothetical Biosynthesis of this compound Precursor Sugar Precursor (e.g., UDP-Glucose) Intermediate1 Intermediate Oligosaccharide 1 Precursor->Intermediate1 UDP-Sugar GT1 Glycosyltransferase 1 Intermediate2 Intermediate Oligosaccharide 2 Intermediate1->Intermediate2 UDP-Sugar GT2 Glycosyltransferase 2 PerisesaccharideC Perisesaccharide C Intermediate2->PerisesaccharideC ... AcetylPerisesaccharideC This compound PerisesaccharideC->AcetylPerisesaccharideC Acetyl-CoA AT1 Acetyltransferase GT1->Intermediate1 GT2->Intermediate2 AT1->AcetylPerisesaccharideC UDP_Sugar1 UDP-Sugar UDP_Sugar2 UDP-Sugar AcetylCoA Acetyl-CoA

Caption: Hypothetical biosynthesis pathway of this compound.

Insights from a Related Species: Glycosyltransferases in Periploca forrestii

While direct experimental data on the biosynthesis of this compound is lacking, a recent study on the closely related species, Periploca forrestii, has shed light on the activity of O-glycosyltransferases involved in flavonoid glycoside biosynthesis. These findings provide a valuable proxy for understanding the enzymatic machinery potentially involved in oligosaccharide synthesis in Periploca sepium.

A multi-omics analysis of P. forrestii identified and characterized four promiscuous O-glycosyltransferases (UGTs). The kinetic parameters of these enzymes were determined and are summarized below.

EnzymeSubstrateKm (μM)Vmax (pkat/mg)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)
PfUGT74B4 Apigenin15.3 ± 1.212.8 ± 0.50.785.1 x 10⁴
Luteolin21.7 ± 1.810.2 ± 0.40.622.9 x 10⁴
PfUGT92A8 Apigenin25.6 ± 2.18.9 ± 0.30.542.1 x 10⁴
Luteolin33.1 ± 2.97.5 ± 0.20.461.4 x 10⁴
PfUGT75C6 Apigenin18.9 ± 1.511.5 ± 0.60.703.7 x 10⁴
Luteolin28.4 ± 2.49.1 ± 0.30.551.9 x 10⁴
PfUGT74E7 Apigenin22.3 ± 1.99.8 ± 0.40.602.7 x 10⁴
Luteolin30.5 ± 2.78.2 ± 0.30.501.6 x 10⁴

Experimental Protocols: A Blueprint for Discovery

The methodologies employed in the study of P. forrestii glycosyltransferases provide a robust framework for investigating the biosynthesis of this compound.

Heterologous Expression and Purification of UGTs
  • Gene Cloning: The coding sequences of candidate UGTs are cloned into an expression vector, such as pET-28a(+).

  • Protein Expression: The recombinant plasmids are transformed into a suitable expression host, typically E. coli BL21(DE3). The cells are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) for an extended period (e.g., 20 hours).

  • Purification: The expressed His-tagged proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity and molecular weight of the recombinant proteins are confirmed by SDS-PAGE.

Protein Expression and Purification Workflow Start Start Cloning Clone UGT gene into expression vector Start->Cloning Transformation Transform vector into E. coli Cloning->Transformation Culture Culture E. coli Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells Harvest->Lysis Purification Purify protein using Ni-NTA chromatography Lysis->Purification Analysis Analyze purity by SDS-PAGE Purification->Analysis End End Analysis->End

Caption: Workflow for heterologous expression and purification of UGTs.

In Vitro Enzyme Assays
  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, a buffer (e.g., Tris-HCl), the acceptor substrate (e.g., a potential precursor of this compound), and the sugar donor (e.g., UDP-glucose).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped by the addition of a solvent such as methanol.

  • Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly synthesized glycosides.

Kinetic Analysis

To determine the kinetic parameters of the enzymes, assays are performed with varying concentrations of the acceptor substrate while keeping the concentration of the UDP-sugar donor constant. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax values.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach. The identification and characterization of the specific glycosyltransferases and acetyltransferases from Periploca sepium are paramount. The experimental framework outlined in this guide, leveraging heterologous expression and in vitro enzyme assays, provides a clear path forward for researchers in this field. Unraveling this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other complex oligosaccharides for potential therapeutic applications.

Physical and chemical properties of Acetyl Perisesaccharide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Perisesaccharide C is a complex oligosaccharide isolated from the root barks of Periploca sepium. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not widely published, data for closely related oligosaccharides isolated from Periploca sepium provide valuable insights. The following table summarizes the key known and predicted physicochemical properties of this compound.

PropertyValueSource/Notes
Molecular Formula C₃₇H₆₂O₁₈---
Molecular Weight 794.88 g/mol ---
CAS Number 110764-09-5---
Appearance SolidInferred from related compounds.
Solubility Soluble in methanol, ethanol; sparingly soluble in water.Based on typical solubility of similar oligosaccharides.
Predicted Boiling Point 810.6 ± 65.0 °CComputational prediction.
Storage Store at 2-8°C in a dry, dark place.Recommended for maintaining stability.

Experimental Protocols

The isolation and structural elucidation of this compound and its analogues from Periploca sepium involve a multi-step process combining chromatographic separation and spectroscopic analysis. The following is a generalized experimental protocol based on published methodologies for oligosaccharides from this plant.

Isolation and Purification of this compound

A general workflow for the isolation and purification of oligosaccharides from Periploca sepium is outlined below.

G Isolation and Purification Workflow A Dried root barks of Periploca sepium B Extraction with 95% Ethanol A->B C Crude Extract B->C D Suspension in H2O and Partition with Ethyl Acetate C->D E Aqueous Layer D->E F Macroporous Resin Column Chromatography E->F G Elution with gradient of H2O/EtOH F->G H Oligosaccharide-rich Fractions G->H I Repeated Silica Gel Column Chromatography H->I J Sephadex LH-20 Column Chromatography I->J K Preparative HPLC J->K L Pure this compound K->L

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered root barks of Periploca sepium are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the polar oligosaccharides, is collected.

  • Preliminary Fractionation: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., HP-20) and eluted with a gradient of water and ethanol to afford several fractions.

  • Chromatographic Separation: The oligosaccharide-containing fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

Biological Activity and Signaling Pathways

Compounds isolated from Periploca sepium have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. While the specific biological profile of this compound is still under investigation, related compounds from the same plant offer clues to its potential mechanism of action.

Potential Immunosuppressive Activity

Periplocoside E, a pregnane glycoside also found in Periploca sepium, has been shown to inhibit T-cell activation. This effect is mediated through the suppression of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical for T-cell proliferation and cytokine production. It is plausible that this compound may exert similar immunomodulatory effects.

G Potential Immunosuppressive Signaling Pathway cluster_0 T-Cell TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Rac Rac TCR->Rac DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras Ras DAG->Ras NFAT NFAT IP3->NFAT Ca2+ release Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK JNK Rac->JNK JNK->AP1 Proliferation T-Cell Proliferation Cytokine Production NFAT->Proliferation AP1->Proliferation APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation AcetylPerisesaccharideC This compound (Hypothesized) AcetylPerisesaccharideC->ERK Inhibition? AcetylPerisesaccharideC->JNK Inhibition?

Caption: Hypothesized immunosuppressive mechanism of this compound.

Potential Insecticidal Activity

Several oligosaccharides and glycosides from Periploca sepium have been reported to possess insecticidal properties. The precise mechanisms are not fully elucidated but may involve the disruption of critical physiological processes in insects. Further research is warranted to explore the potential of this compound as a natural insecticide.

Conclusion

This compound represents a structurally complex natural product with potential for significant biological activity. This technical guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its study. Further investigation into its pharmacological effects and mechanisms of action is crucial to unlock its full therapeutic or agrochemical potential. The information and experimental frameworks provided herein are intended to facilitate and inspire future research in this promising area.

Acetyl Perisesaccharide C: A Technical Guide to its Molecular Weight and Formula Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Perisesaccharide C is an oligosaccharide of significant interest within the scientific community, particularly in fields related to natural product chemistry and drug discovery. Accurate determination of its molecular weight and chemical formula is fundamental for its characterization, synthesis, and further investigation into its biological activities. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the general experimental methodologies employed for the determination of its molecular weight and formula.

Physicochemical Properties of this compound

The essential molecular details of this compound are summarized in the table below. This data is compiled from multiple independent sources, ensuring a high degree of confidence in the stated values.

PropertyValueReferences
Molecular Weight 794.88 g/mol [1][2][3][4][5][6][7][8]
Chemical Formula C₃₇H₆₂O₁₈[1][2][3][4][5][6][7][8]

Experimental Protocols for Molecular Weight and Formula Determination

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the primary technique for the accurate determination of the molecular weight of oligosaccharides.

2.1.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

  • Principle: The analyte is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination.

  • Sample Preparation: A solution of this compound is mixed with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid) in an appropriate solvent. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

  • Instrumentation and Analysis: The target plate is introduced into the MALDI-TOF mass spectrometer. The instrument is calibrated using standards of known molecular weights. The sample is irradiated with the laser, and the resulting ions are accelerated and their time-of-flight is measured. The molecular weight is determined from the m/z value of the singly charged molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

2.1.2. Electrospray Ionization (ESI) Mass Spectrometry

  • Principle: A solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is a soft ionization technique that can produce multiply charged ions, which is particularly useful for high molecular weight compounds.

  • Sample Preparation: this compound is dissolved in a solvent system compatible with ESI, typically a mixture of water, acetonitrile, and a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation and Analysis: The solution is infused into the ESI source of the mass spectrometer. The resulting ions are analyzed by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The molecular weight is calculated from the m/z values of the observed ion series.

Formula Determination

The determination of the chemical formula of this compound involves a combination of high-resolution mass spectrometry and elemental analysis.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

  • Principle: HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses.

  • Methodology: The accurate mass of the molecular ion of this compound is measured using HRMS. This experimental mass is then used to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ±5 ppm). The correct formula is typically identified by considering the isotopic pattern of the molecular ion peak and by applying chemical constraints (e.g., the number of rings and double bonds).

2.2.2. Elemental Analysis

  • Principle: Elemental analysis by combustion is a classical method to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. A weighed amount of the pure compound is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Methodology: A pure sample of this compound is subjected to combustion analysis. The experimentally determined mass percentages of carbon and hydrogen are compared with the theoretical percentages calculated for the proposed chemical formula (C₃₇H₆₂O₁₈). The oxygen content is typically determined by difference. A close correlation between the experimental and calculated values provides strong evidence for the proposed formula.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For oligosaccharides, ¹H and ¹³C NMR are crucial for determining the number and types of sugar residues, their anomeric configurations, and the linkages between them.

  • Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

    • ¹H NMR: Provides information on the number of protons and their chemical environments. The anomeric protons of the sugar units typically resonate in a distinct region of the spectrum.

    • ¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the chemical shifts and the determination of the connectivity of the atoms within the molecule, which in turn confirms the elemental composition.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the determination of the molecular weight and formula of an oligosaccharide like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_determination Data Interpretation start Crude Extract from Periploca sepium chromatography Chromatographic Separation start->chromatography pure_compound Pure Acetyl Perisesaccharide C chromatography->pure_compound ms Mass Spectrometry (MALDI-TOF, ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ea Elemental Analysis pure_compound->ea mw Molecular Weight (794.88 g/mol) ms->mw formula Chemical Formula (C37H62O18) nmr->formula ea->formula

Fig. 1: General experimental workflow for the determination of the molecular weight and formula of this compound.

Signaling Pathways:

Currently, there is no publicly available scientific literature that describes the specific signaling pathways in which this compound is directly involved. Research on the biological activities of oligosaccharides from Periploca sepium is ongoing, and future studies may elucidate its mechanism of action and its role in cellular signaling.

Conclusion

The molecular weight and chemical formula of this compound have been reliably established as 794.88 g/mol and C₃₇H₆₂O₁₈, respectively. The determination of these fundamental properties relies on a combination of advanced analytical techniques, primarily mass spectrometry, NMR spectroscopy, and elemental analysis. While specific, detailed experimental protocols for this particular compound are not widely published, the general methodologies outlined in this guide provide a robust framework for the structural elucidation of this compound and other novel oligosaccharides. Further research is required to understand the biological functions and potential signaling pathways associated with this molecule.

References

Spectroscopic and Structural Analysis of Acetyl Perisesaccharide C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and structural data for Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium. Due to the limited public availability of the raw spectroscopic data from the primary scientific literature, this document outlines the expected data presentation, general experimental protocols, and a conceptual workflow for the characterization of this compound.

Chemical Structure and Properties

This compound is an acetylated oligosaccharide. While initial searches suggested a molecular formula of C37H62O18 and a CAS number of 110764-09-5, further investigation points towards a closely related series of compounds, the Perisesaccharides A-E, isolated from Periploca sepium. The primary reference for these compounds is a 2010 publication in Planta Medica. A commercially available compound, "Perisesaccharide C", is listed with the molecular formula C35H60O17 and CAS number 1311473-28-5, and its structure is presented below. It is plausible that "this compound" is a derivative of this compound, potentially bearing an additional acetyl group which would account for the formula C37H62O18.

Structure of the related Perisesaccharide C:

G

Caption: Chemical structure of Perisesaccharide C.

Spectroscopic Data (NMR and MS)

In a typical structure elucidation of a novel oligosaccharide like this compound, the following spectroscopic data would be acquired and presented in a tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Hypothetical ¹H NMR Data for a Sugar Moiety in this compound (in a suitable solvent, e.g., C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
14.85d7.8
24.10dd8.0, 9.5
34.30t9.5
44.25t9.5
53.90m
6a4.40dd2.0, 12.0
6b4.20dd5.0, 12.0
OAc2.15s

Table 2: Hypothetical ¹³C NMR Data for a Sugar Moiety in this compound (in a suitable solvent, e.g., C₅D₅N)

PositionδC (ppm)
1104.5
275.0
378.0
472.0
577.5
663.0
C=O (OAc)170.8
CH₃ (OAc)21.1
Mass Spectrometry (MS) Data

High-resolution mass spectrometry would provide the accurate mass of the molecule, allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments would be used to fragment the molecule and elucidate the sequence of the oligosaccharide chain.

Table 3: Expected Mass Spectrometry Data for this compound

Ion[M+Na]⁺[M+H]⁺
Calculated m/z (for C37H62O18)817.3880795.4060
Observed m/zData not availableData not available

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and characterization of oligosaccharides from plant material, based on standard phytochemical techniques.

Isolation of this compound

G A Dried Root Barks of Periploca sepium B Extraction with a suitable solvent (e.g., 80% EtOH) A->B C Concentration of the extract B->C D Partitioning between H₂O and various organic solvents (e.g., n-hexane, EtOAc, n-BuOH) C->D E Chromatography of the aqueous or n-BuOH fraction D->E Aqueous or n-BuOH layer F Column Chromatography (e.g., Silica gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be performed to determine the connectivity of atoms, the sequence of sugar units, the positions of acetyl groups, and the stereochemistry of the glycosidic linkages.

  • Mass Spectrometry: HRESIMS would be used to determine the molecular formula. MS/MS fragmentation patterns would help to confirm the oligosaccharide sequence.

  • Chemical Methods: Acid hydrolysis followed by chromatographic analysis of the resulting monosaccharides would be used to identify the constituent sugar units.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. The general class of oligosaccharides from plant sources has been investigated for a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. Further research is required to elucidate the specific biological functions of this compound.

G cluster_0 Drug Development Pipeline A This compound B In vitro screening (e.g., cell-based assays) A->B C Identification of Molecular Target(s) B->C E Lead Optimization B->E D Pathway Analysis C->D D->E F Preclinical Studies E->F

Caption: Conceptual workflow for investigating the biological activity of this compound.

An In-depth Technical Guide to Acetyl Perisesaccharide C and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Literature and Historical Context of Oligosaccharides from Periploca sepium

Introduction

The study of natural products for novel therapeutic agents has led researchers to explore a vast array of plant species with histories in traditional medicine. One such plant, Periploca sepium Bunge, has been a source of significant phytochemical investigation. Its root bark, known as Cortex Periplocae, is utilized in traditional Chinese medicine and is known to contain a rich diversity of compounds, including cardiac glycosides, pregnane steroids, and notably, complex oligosaccharides. This technical guide focuses on a specific oligosaccharide, "Acetyl Perisesaccharide C," providing a comprehensive review of its discovery, structural elucidation, and the broader context of related compounds from its natural source. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential biological activities of novel carbohydrate-based compounds.

Historical Context and Discovery

The investigation into the chemical constituents of Periploca sepium has a long history, with initial studies focusing on steroidal and cardiac glycosides. However, in 2010, a significant publication by Wang et al. in Planta Medica detailed the isolation and structural characterization of five new oligosaccharides from the root barks of this plant.[1] These were named Perisesaccharides A, B, C, D, and E.

This discovery marked an important step in understanding the carbohydrate chemistry of the Periploca genus. The term "this compound," as specified in the topic of this guide, does not appear in the primary literature as a uniquely named compound. It is therefore concluded that this name refers to a derivative of Perisesaccharide C, likely an acetylated form, or that Perisesaccharide C itself contains an acetyl group as part of its elucidated structure. For the remainder of this guide, we will focus on the published data for Perisesaccharide C and note any acetyl moieties present in its structure.

Subsequent phytochemical studies on Periploca sepium have continued to uncover a variety of other oligosaccharides and glycosides, some of which have been evaluated for biological activities, including immunosuppressive and cytotoxic effects. This body of research underscores the potential of this plant genus as a source of structurally diverse and biologically active molecules.

Structural Elucidation

The structure of Perisesaccharide C was elucidated by Wang et al. through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] The absolute configurations of the monosaccharide units were determined through a combination of techniques including X-ray diffraction analysis, the modified Mosher's method, circular dichroism spectroscopy, and acid hydrolysis.[1]

Note on Data Availability: Access to the full text of the primary publication by Wang et al. (2010) is limited. Consequently, the detailed NMR chemical shift data (¹H and ¹³C), specific optical rotation values, and precise yields for Perisesaccharide C cannot be tabulated in this guide. The structural information presented is based on the abstract and available chemical database entries referencing this primary work.

Based on available information, Perisesaccharide C is a complex oligosaccharide. Oligosaccharides from Periploca species are known to be composed of unique deoxy-sugars, which contributes to their structural novelty.

Experimental Protocols

The methodologies provided herein are based on the general procedures described in the primary literature for the isolation and characterization of Perisesaccharides A-E.[1]

General Experimental Workflow

The overall process for isolating Perisesaccharide C follows a standard phytochemical workflow for natural product extraction and purification.

G plant Dried Root Barks of Periploca sepium extract Crude Ethanol Extract plant->extract Extraction with 95% EtOH partition Solvent Partitioning (e.g., EtOAc, n-BuOH) extract->partition buoh n-BuOH Fraction partition->buoh Oligosaccharide-rich chrom1 Column Chromatography (e.g., Silica Gel, MCI gel) buoh->chrom1 fractions Collected Fractions chrom1->fractions chrom2 Repeated Chromatography (e.g., Sephadex LH-20, RP-HPLC) fractions->chrom2 pure_compounds Pure Compounds (Perisesaccharides A-E) chrom2->pure_compounds analysis Structural Elucidation pure_compounds->analysis nmr NMR (1D & 2D) analysis->nmr ms HRESIMS analysis->ms config Configurational Analysis (Hydrolysis, Mosher's, etc.) analysis->config

Fig. 1: General workflow for the isolation of Perisesaccharides.
Extraction and Isolation Protocol

  • Plant Material : The dried and powdered root barks of Periploca sepium were used as the starting material.

  • Extraction : The powdered plant material was extracted exhaustively with 95% ethanol (EtOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning : The crude extract was suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). The oligosaccharides typically concentrate in the n-BuOH fraction.

  • Chromatographic Separation : The n-BuOH fraction was subjected to multiple rounds of column chromatography.

    • Initial Chromatography : Techniques such as silica gel or MCI gel column chromatography were likely used for initial fractionation.

    • Purification : The resulting fractions were further purified using techniques like Sephadex LH-20 gel filtration and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure oligosaccharides, including Perisesaccharide C.

Structure Determination Protocol
  • Mass Spectrometry : The molecular formula of the isolated compound was determined using HRESIMS.

  • NMR Spectroscopy : A full suite of NMR experiments was conducted to determine the planar structure and relative configuration. This included:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR and DEPT to identify all carbon signals and their types (CH₃, CH₂, CH, C).

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within each monosaccharide unit and the linkages between them.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and thus the stereochemistry of the glycosidic linkages.

  • Configurational Analysis :

    • Acid Hydrolysis : The oligosaccharide was hydrolyzed with acid to break it down into its constituent monosaccharides. The individual sugars were then identified and their absolute configurations (D or L) determined, often by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.

    • Modified Mosher's Method : This chemical derivatization method was used to determine the absolute configuration of stereogenic centers, particularly in the aglycone or unique sugar moieties.

Biological Activity and Signaling Pathways

There is currently no specific biological activity data available in the scientific literature for Perisesaccharide C or a specifically named "this compound." The primary paper by Wang et al. focused solely on the isolation and structural elucidation of the new compounds.[1]

However, other studies on different compounds isolated from Periploca sepium provide context for the potential bioactivities of its constituents:

  • Immunosuppressive Activity : A study by Feng et al. (2008) isolated several pregnane glycosides and five oligosaccharides from P. sepium. While the pregnane glycosides showed significant inhibitory activity against T-lymphocyte proliferation (IC₅₀ values ranging from 0.29 µM to 1.97 µM), the oligosaccharides tested in that study showed no significant activity.

  • Cytotoxic Activity : A 2017 study by Wang et al. on C₂₁ steroidal glycosides and oligosaccharides from P. sepium root bark reported that some of these compounds exhibited cytotoxic activities against human A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values ranging from 0.61 to 7.86 µM.

Given these findings, it is plausible that Perisesaccharide C or its derivatives could possess biological activities, but dedicated screening would be required to confirm this. No signaling pathways have been described for Perisesaccharide C.

Conclusion and Future Directions

Perisesaccharide C is a structurally novel oligosaccharide isolated from the root bark of Periploca sepium. Its discovery has contributed to the chemical understanding of this medicinally important plant. The term "this compound" likely refers to a derivative of this compound or indicates the presence of an acetyl group within its native structure.

A significant gap in the current knowledge is the lack of biological activity data for this specific molecule. Future research should focus on:

  • Total Synthesis or Re-isolation : To obtain sufficient quantities for biological screening.

  • Bioactivity Screening : A comprehensive evaluation of its potential cytotoxic, anti-inflammatory, immunosuppressive, and other pharmacological activities.

  • Mechanism of Action Studies : If any significant activity is found, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.

The complex and unique structures of oligosaccharides from Periploca sepium suggest that they remain a promising area for natural product research and drug discovery.

References

Unraveling the Structural Kinship of Acetyl Perisesaccharide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium.[1] This document is intended for researchers, scientists, and drug development professionals interested in the structural homology, potential biological activities, and experimental methodologies related to this class of compounds.

Introduction to this compound

This compound is a naturally occurring oligosaccharide with the molecular formula C37H62O18. Its presence has been identified in Periploca sepium, a plant known for producing a variety of bioactive compounds, including pregnane glycosides and other oligosaccharides. Several compounds isolated from this plant have demonstrated biological activities, such as immunosuppressive and cytotoxic effects, suggesting that this compound and its homologs may also possess therapeutic potential.

Structural Elucidation and Homology

To perform a comprehensive homology analysis, the exact structure of this compound is paramount. The following sections outline the general experimental protocols for structure elucidation and homology searching.

Experimental Protocol: Structure Elucidation of Oligosaccharides

The structural determination of novel oligosaccharides like this compound typically involves a combination of spectroscopic and spectrometric techniques.

1. Isolation and Purification:

  • Extraction from the dried root barks of Periploca sepium using suitable solvents.

  • Chromatographic separation of the extract to isolate individual oligosaccharides. Techniques often include column chromatography on silica gel, Sephadex, and High-Performance Liquid Chromatography (HPLC).

2. Structural Analysis:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (e.g., HRESIMS) is used to determine the exact molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons, anomeric configurations, and the presence of specific functional groups like acetyl groups.

    • 2D NMR (COSY, TOCSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within each monosaccharide residue, the sequence of the monosaccharides, and the positions of the glycosidic linkages.

The workflow for this process can be visualized as follows:

experimental_workflow plant_material Plant Material (Periploca sepium root bark) extraction Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography isolated_compound Isolated this compound chromatography->isolated_compound ms_analysis Mass Spectrometry (HRESIMS) isolated_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) isolated_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.
Protocol for Homology Searching

Once the structure of this compound is determined, homology searches can be performed using various chemical databases to identify structurally similar saccharides.

1. Database Selection:

  • Utilize databases such as PubChem, SciFinder, and the Carbohydrate Structure Database (CSDB).

2. Search Strategy:

  • Conduct substructure searches based on the core saccharide backbone of this compound.

  • Search for similar glycosidic linkage patterns and monosaccharide compositions.

Potential Biological Activities and Signaling Pathways of Homologous Saccharides

Oligosaccharides isolated from Periploca sepium have been reported to exhibit immunosuppressive and cytotoxic activities. While the specific biological functions of this compound are not yet detailed in the available literature, the activities of its structural homologs provide valuable insights into its potential therapeutic applications.

Immunosuppressive Activity

Certain oligosaccharides and pregnane glycosides from Periploca sepium have been shown to inhibit the proliferation of T-lymphocytes.[2] This suggests a potential mechanism of action involving the modulation of immune cell signaling pathways. A possible signaling pathway that could be affected is the T-cell receptor (TCR) signaling cascade.

immunosuppressive_pathway tcr T-Cell Receptor (TCR) lck Lck tcr->lck zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc_gamma PLCγ1 lat->plc_gamma nf_kappa_b NF-κB plc_gamma->nf_kappa_b nfat NFAT plc_gamma->nfat ap1 AP-1 plc_gamma->ap1 cytokine_production Cytokine Production & Proliferation nf_kappa_b->cytokine_production nfat->cytokine_production ap1->cytokine_production homologous_saccharide Homologous Saccharide homologous_saccharide->tcr Inhibition cytotoxic_pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 bid BID caspase8->bid bax_bak Bax/Bak bid->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis homologous_saccharide Homologous Saccharide homologous_saccharide->death_receptor Activation

References

Methodological & Application

Application Note: HPLC-MS Protocol for the Analysis of Acetyl Perisesaccharide C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl Perisesaccharide C is a complex acetylated polysaccharide of significant interest in pharmaceutical research due to its potential biological activities. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed to provide information on the intact polysaccharide or its large fragments and can be adapted for detailed structural elucidation, including monosaccharide composition analysis.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.

  • Extraction:

    • If this compound is in a solid matrix (e.g., plant or fungal tissue), extract the polysaccharide using an appropriate solvent (e.g., hot water or a buffer solution).

    • Centrifuge the extract to remove insoluble debris.

    • Precipitate the polysaccharide from the supernatant by adding 3-4 volumes of cold ethanol and incubate at 4°C overnight.[1]

    • Collect the precipitated polysaccharide by centrifugation and wash with 70% ethanol to remove low molecular weight impurities.

    • Dry the polysaccharide pellet under vacuum.

  • Solubilization:

    • Dissolve the dried this compound in HPLC-grade water or an appropriate buffer (e.g., 10 mM ammonium acetate) to a final concentration of 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS Analysis of Intact this compound

This method is suitable for analyzing the molecular weight distribution and obtaining MS spectra of the intact or large fragments of the acetylated polysaccharide.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating complex carbohydrates.[2] Alternatively, for more polar polysaccharides, a hydrophilic interaction liquid chromatography (HILIC) or an amide-based column can be used.[3]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution: A gradient elution is necessary to separate the heterogeneous polysaccharide mixture. A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-60% B; 35-40 min, 60-95% B; 40-45 min, 95% B; 45.1-50 min, 5% B (re-equilibration).

  • Mass Spectrometry Conditions:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for high-resolution and accurate mass measurements.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for acidic or neutral polysaccharides.[4]

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Gas Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 300-2000

    • Data Acquisition: Data can be acquired in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, precursor ions can be selected for collision-induced dissociation (CID) to obtain fragmentation information for structural elucidation.

3. Monosaccharide Composition Analysis (Optional)

To determine the constituent monosaccharides of this compound, acid hydrolysis followed by derivatization and HPLC-MS analysis is required.

  • Acid Hydrolysis:

    • Hydrolyze 1-2 mg of the polysaccharide with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.

    • Remove the TFA by evaporation under a stream of nitrogen.

  • Derivatization (Acetylation):

    • To the dried hydrolysate, add pyridine and acetic anhydride.

    • Incubate at 100°C for 1 hour to acetylate the monosaccharides.

    • Dry the sample and redissolve in a suitable solvent for HPLC-MS analysis. This direct acetylation strategy allows for analysis by reversed-phase liquid chromatography.[5]

  • HPLC-MS Conditions for Derivatized Monosaccharides:

    • Column: A high-pressure resistant reversed-phase column, such as a CYANO or Fluoro-Phenyl column (e.g., 1.7 µm particle size), can provide good separation of derivatized monosaccharides.

    • Mobile Phase and Gradient: A water/acetonitrile gradient is typically used.

    • MS Detection: ESI-MS in Multiple Reaction Monitoring (MRM) mode can be used for sensitive and specific quantification of the individual monosaccharides.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC-MS analysis of intact this compound.

ParameterValue
HPLC System High-Performance Liquid Chromatography
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% to 95% B over 40 minutes
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Scan Range (m/z) 300 - 2000
Data Acquisition Mode Full Scan MS and Tandem MS (MS/MS)

Visualizations

Experimental Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Source Extraction Extraction Sample->Extraction Precipitation Ethanol Precipitation Extraction->Precipitation Dissolution Dissolution & Filtration Precipitation->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC MS Mass Spectrometry (ESI-Q-TOF) HPLC->MS DataAcq Data Acquisition (MS and MS/MS Spectra) MS->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Report Reporting DataProc->Report

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Structural Characterization Workflow

Polysaccharide_Characterization cluster_final Final Structure start Purified Acetyl Perisesaccharide C hplc_ms HPLC-MS Analysis (Molecular Weight Distribution) start->hplc_ms composition Monosaccharide Composition (Hydrolysis & Derivatization) start->composition msms Tandem MS (MS/MS) (Fragmentation Analysis) hplc_ms->msms linkage Linkage Analysis (Methylation, GC-MS) composition->linkage structure Proposed Structure of This compound linkage->structure nmr NMR Spectroscopy (1D/2D NMR) nmr->structure msms->structure

Caption: Logical workflow for the structural characterization of a novel polysaccharide.

References

Application Notes and Protocols: Synthesis and Derivatization of Acetyl Perisesaccharide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide C is a novel polysaccharide identified as a promising bioactive agent. Its native form exhibits moderate biological activity, which can be significantly enhanced through chemical modification. Acetylation, the introduction of acetyl groups, to create Acetyl Perisesaccharide C, has been shown to improve its bioavailability and therapeutic potential.[1][2][3] This document provides detailed protocols for the synthesis of this compound and further derivatization techniques to explore its structure-activity relationship (SAR).

Synthesis of this compound

The acetylation of Perisesaccharide C can be achieved through various methods. The choice of method depends on the desired degree of substitution (DS) and the scale of the reaction. Below are two common protocols.

Acetic Anhydride-Pyridine Method

This is a widely used method for controlled acetylation of polysaccharides.

Protocol:

  • Dissolution: Dissolve 1 gram of Perisesaccharide C in 50 mL of formamide by stirring at 50°C for 2 hours.

  • Reaction Setup: Cool the solution to room temperature and add 50 mL of pyridine. Stir for 30 minutes.

  • Acetylation: Add 20 mL of acetic anhydride dropwise to the solution while stirring in an ice bath. Let the reaction proceed for 24 hours at room temperature with continuous stirring.

  • Quenching: Quench the reaction by slowly adding 50 mL of ice-cold water.

  • Precipitation: Precipitate the acetylated polysaccharide by adding 200 mL of cold ethanol.

  • Purification: Filter the precipitate and redissolve it in a minimal amount of water. Dialyze against deionized water for 48 hours to remove impurities.

  • Lyophilization: Lyophilize the dialyzed solution to obtain pure this compound.

N-bromosuccinimide (NBS) Catalyzed Acetylation

This method offers a milder and more efficient alternative.

Protocol:

  • Suspension: Suspend 1 gram of Perisesaccharide C in 50 mL of acetic acid.

  • Catalyst Addition: Add 0.1 grams of N-bromosuccinimide (NBS) to the suspension.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and precipitate the product by adding 200 mL of cold ethanol.

  • Washing: Wash the precipitate repeatedly with ethanol to remove unreacted reagents.

  • Drying: Dry the final product under vacuum at 40°C.

Quantitative Data for Acetylation
ParameterAcetic Anhydride-Pyridine MethodNBS Catalyzed Method
Reaction Time 24 hours4 hours
Reaction Temperature Room Temperature80°C
Typical Yield 85-95%90-98%
Degree of Substitution (DS) 0.5 - 2.5 (Controllable)1.0 - 2.8
Purity >98% after dialysis>97% after washing

Derivatization of this compound

Further derivatization of this compound can introduce new functional groups, altering its physicochemical properties and biological activities.[1]

Carboxymethylation

This introduces carboxymethyl groups, increasing water solubility and introducing negative charges.

Protocol:

  • Alkalinization: Suspend 1 gram of this compound in 20 mL of isopropanol. Add 10 mL of 40% (w/v) sodium hydroxide solution and stir for 1 hour at room temperature.

  • Etherification: Add 5 grams of monochloroacetic acid to the mixture and stir at 60°C for 4 hours.

  • Neutralization: Cool the reaction mixture and neutralize with glacial acetic acid.

  • Purification: Filter the product and wash with 70% ethanol until the filtrate is neutral.

  • Drying: Dry the carboxymethylated this compound in an oven at 60°C.

Sulfation

Sulfation can enhance the anticoagulant and antiviral activities of polysaccharides.

Protocol:

  • Complex Formation: Prepare the sulfating agent by adding 10 mL of chlorosulfonic acid dropwise to 50 mL of pyridine in an ice bath.

  • Reaction: Add 1 gram of this compound to the sulfating agent and heat at 70°C for 2 hours.

  • Termination: Cool the reaction mixture and pour it into 200 mL of ice-cold water.

  • Neutralization and Dialysis: Neutralize with 1 M sodium hydroxide solution and dialyze against deionized water for 48 hours.

  • Lyophilization: Lyophilize the solution to obtain the sulfated derivative.

Quantitative Data for Derivatization
DerivatizationReagentsReaction ConditionsTypical Degree of Substitution
Carboxymethylation Monochloroacetic acid, NaOH60°C, 4 hours0.4 - 1.2
Sulfation Chlorosulfonic acid, Pyridine70°C, 2 hours0.8 - 1.5

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Further Derivatization Perisesaccharide_C Perisesaccharide C Acetylation Acetylation (Acetic Anhydride/Pyridine or NBS) Perisesaccharide_C->Acetylation Acetyl_Perisesaccharide_C This compound Acetylation->Acetyl_Perisesaccharide_C Carboxymethylation Carboxymethylation Acetyl_Perisesaccharide_C->Carboxymethylation Sulfation Sulfation Acetyl_Perisesaccharide_C->Sulfation Carboxymethyl_Derivative Carboxymethylated This compound Carboxymethylation->Carboxymethyl_Derivative Sulfated_Derivative Sulfated This compound Sulfation->Sulfated_Derivative G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Scavenger Receptor PKC PKC Receptor->PKC activates Akt Akt PKC->Akt activates NFkB NF-κB Akt->NFkB activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Inflammation NFkB->Proliferation promotes Acetyl_Perisesaccharide_C This compound Acetyl_Perisesaccharide_C->Receptor binds

References

Application Notes and Protocols for Studying the Effects of Acetyl Perisesaccharide C in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of neurodegenerative diseases such as Alzheimer's disease.[1][2] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response.[3] Consequently, modulating microglial activation presents a promising therapeutic strategy for these disorders.

This document provides detailed protocols for utilizing in vitro models to investigate the anti-inflammatory and neuroprotective properties of Acetyl Perisesaccharide C. The described assays are designed to assess the compound's ability to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells and protect neurons from inflammatory damage.

Key In Vitro Models and Assays

A variety of in vitro models are available to study neuroinflammation and the effects of therapeutic candidates. These range from simple monocultures of immortalized cell lines to more complex co-culture systems and 3D models that better mimic the brain's microenvironment.[4][5][6] For the initial characterization of this compound, we will focus on well-established and reproducible 2D cell culture models.

1. Microglial Cell Culture Models:

  • BV-2 Cells: An immortalized murine microglial cell line that is widely used for studying neuroinflammation due to its ease of culture and robust response to inflammatory stimuli like LPS.[7]

  • Primary Microglia: Isolated directly from rodent brains, these cells more closely resemble the in vivo state but are more challenging to culture.[7]

2. Neuronal Cell Culture Models:

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, making it a suitable model for neurotoxicity and neuroprotection studies.[8][9]

  • Primary Cortical Neurons: Offer high physiological relevance for studying neuronal health and survival.[1]

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory and neuroprotective effects of this compound.

G cluster_0 Phase 1: Anti-inflammatory Effect Assessment cluster_1 Phase 2: Neuroprotective Effect Assessment Cell Culture BV-2 Microglial Cell Culture Stimulation LPS Stimulation & this compound Treatment Cell Culture->Stimulation Cytokine Analysis ELISA for TNF-α, IL-6 Stimulation->Cytokine Analysis Signaling Pathway Analysis Western Blot for TLR4/NF-κB Pathway Stimulation->Signaling Pathway Analysis Co-culture Neuronal-Microglial Co-culture Inflammatory Challenge LPS Stimulation & this compound Treatment Co-culture->Inflammatory Challenge Neuronal Viability MTT Assay Inflammatory Challenge->Neuronal Viability Neurite Outgrowth Immunocytochemistry Inflammatory Challenge->Neurite Outgrowth

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Assessing the Anti-inflammatory Effects of this compound on LPS-Stimulated BV-2 Microglia

This protocol details the steps to determine if this compound can reduce the production of pro-inflammatory cytokines in an in vitro model of neuroinflammation.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting (antibodies against TLR4, p-p65, p65, IκBα, and β-actin)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 24-well plates for ELISA and 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 2 hours.

    • Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound), an LPS-only control, and compound-only controls.

  • Sample Collection:

    • ELISA: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

    • Western Blot: Lyse the cells to extract total protein.

  • Cytokine Quantification (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis:

    • Determine the protein concentration in the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against TLR4, phosphorylated-p65 (p-p65), total p65, and IκBα. Use β-actin as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle ControlBaselineBaseline
LPS (100 ng/mL)IncreasedIncreased
This compound (Low Dose) + LPSReducedReduced
This compound (High Dose) + LPSSignificantly ReducedSignificantly Reduced

Table 2: Effect of this compound on TLR4/NF-κB Signaling Pathway Proteins

Treatment GroupTLR4 Expression (Fold Change)p-p65/p65 RatioIκBα Degradation (Fold Change)
Vehicle Control1.01.01.0
LPS (100 ng/mL)IncreasedIncreasedIncreased
This compound + LPSReducedReducedReduced

Signaling Pathway: TLR4/NF-κB

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and is activated by LPS.[10] This activation leads to the downstream activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[11][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degraded IκBα IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Promotes Transcription This compound This compound This compound->IKK Inhibits

Caption: The TLR4/NF-κB signaling pathway and a potential point of inhibition.

Protocol 2: Evaluating the Neuroprotective Effects of this compound in a Neuron-Microglia Co-culture Model

This protocol assesses the ability of this compound to protect neurons from inflammation-induced toxicity.

Materials:

  • Primary cortical neurons

  • BV-2 microglial cells

  • Neurobasal medium and B27 supplement

  • DMEM

  • LPS

  • This compound

  • MTT assay kit

  • Antibodies for immunocytochemistry (e.g., MAP2 for neurons, Iba1 for microglia)

Procedure:

  • Neuronal Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B27.

  • Co-culture Setup:

    • Seed primary neurons in a 24-well plate.

    • After the neurons have established a network (typically 5-7 days), add BV-2 cells to the culture at a neuron-to-microglia ratio of approximately 10:1.

  • Treatment:

    • Allow the co-culture to stabilize for 24 hours.

    • Pre-treat with this compound for 2 hours, followed by LPS (100 ng/mL) stimulation for 48 hours.

  • Neuronal Viability (MTT Assay):

    • After treatment, perform an MTT assay to quantify neuronal viability according to the manufacturer's protocol. The MTT reagent is converted to formazan by metabolically active cells, providing a measure of cell viability.

  • Immunocytochemistry:

    • Fix the cells and perform immunofluorescence staining for the neuronal marker MAP2 and the microglial marker Iba1.

    • Image the cells using a fluorescence microscope to visualize neuronal morphology and neurite outgrowth.

Data Presentation:

Table 3: Neuroprotective Effect of this compound on Neuronal Viability in a Co-culture Model

Treatment GroupNeuronal Viability (% of Control)
Vehicle Control100%
LPS (100 ng/mL)Decreased
This compound (Low Dose) + LPSIncreased
This compound (High Dose) + LPSSignificantly Increased

Table 4: Qualitative Assessment of Neuronal Morphology

Treatment GroupNeurite Outgrowth and Network Integrity
Vehicle ControlHealthy, extensive neurite network
LPS (100 ng/mL)Reduced neurite length, fragmented network
This compound + LPSPreserved neurite network

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound's anti-inflammatory and neuroprotective potential. The data generated from these experiments will offer valuable insights into its mechanism of action and its therapeutic promise for neurodegenerative diseases. Further studies could explore its effects in more complex models, such as 3D brain organoids or in vivo animal models of neuroinflammation.[4][9]

References

Application Notes & Protocols: Acetyl Perisesaccharide C as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Perisesaccharide C is a naturally occurring oligosaccharide isolated from the root barks of Periploca sepium.[1] As a member of the perisesaccharide family, it represents a class of complex carbohydrates with potential biological activities. The precise quantification and quality control of such compounds in research and pharmaceutical development necessitate the use of well-characterized analytical standards.

This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analyses. The methodologies outlined below are based on common practices for oligosaccharide analysis and are intended to serve as a starting point for method development and validation.

Compound Information

A clear understanding of the physicochemical properties of this compound is fundamental for its use as a standard.

PropertyValueSource
CAS Number 110764-09-5[2][3][4][5]
Molecular Formula C37H62O18
Molecular Weight 794.88 g/mol
Source Root barks of Periploca sepium
Storage Conditions 2-8°C, away from light, dry, sealed

Experimental Protocols

The following protocols are recommended for the analysis of this compound. Due to its nature as a complex oligosaccharide, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are suggested as primary analytical techniques.

Standard Solution Preparation

Accurate preparation of the standard solution is critical for quantitative analysis.

Workflow for Standard Solution Preparation:

A Accurately weigh This compound B Dissolve in deionized water or appropriate solvent A->B C Vortex and sonicate to ensure complete dissolution B->C D Perform serial dilutions to desired concentrations C->D E Store stock solutions at 2-8°C D->E cluster_0 Quantitative Analysis cluster_1 Qualitative Analysis A Inject calibration standards B Generate calibration curve (Peak Area vs. Concentration) A->B D Determine concentration from calibration curve B->D C Inject unknown sample C->D X Inject this compound standard Y Determine retention time X->Y Z Compare with sample chromatogram for peak identification Y->Z cluster_pathway Hypothetical Anti-inflammatory Pathway APC This compound Receptor Cell Surface Receptor APC->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription NFkB->Genes Induces Cytokines Pro-inflammatory Cytokines Genes->Cytokines

References

Application Notes and Protocols: Labeling Acetyl Perisesaccharide C for Tracking in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Perisesaccharide C is an oligosaccharide isolated from the root barks of Periploca sepium[1]. As a unique polysaccharide, its biological activities and mechanism of action are of significant interest. To facilitate its study in biological systems, effective labeling strategies are required to enable sensitive and specific tracking. These application notes provide detailed protocols for the fluorescent and radioisotopic labeling of this compound, allowing for its visualization and quantification in vitro and in vivo. The provided methodologies are based on established bioconjugation techniques for polysaccharides and can be adapted for various research applications, from cellular uptake studies to pharmacokinetic analysis[2][3].

Data Presentation: Comparison of Labeling Strategies

The choice of label depends on the specific experimental requirements, such as the desired sensitivity, resolution, and biological system under investigation. Below is a summary of the key characteristics of fluorescent and radioisotopic labeling methods for polysaccharides.

FeatureFluorescent LabelingRadioisotopic Labeling
Detection Method Fluorescence microscopy, flow cytometry, spectrophotometryScintillation counting, autoradiography
Sensitivity High (nanomolar range)[4]Very High (picomolar to femtomolar range)
Spatial Resolution High (sub-cellular localization)Lower (tissue or whole-body level)
Safety Requires handling of chemical reagentsRequires handling of radioactive materials and specialized disposal
Half-life Stable fluorophores offer long-term trackingLimited by the isotope's half-life
Typical Labels Fluorescein isothiocyanate (FITC), Rhodamine, Cyanine dyes[]3H, 14C, 125I
Commonly Used for Cellular uptake and trafficking, in vitro binding assaysPharmacokinetics, biodistribution studies

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol describes the covalent attachment of FITC to the hydroxyl groups of this compound. This method is based on the reaction of isothiocyanates with hydroxyl groups, a common strategy for labeling polysaccharides[6][7].

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pyridine

  • Ethanol

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of anhydrous DMSO. Gentle heating (up to 40°C) may be required to facilitate dissolution.

  • Activation: Add 50 µL of pyridine to the polysaccharide solution.

  • Labeling Reaction: In a separate light-protected tube, dissolve 5 mg of FITC in 1 mL of anhydrous DMSO. Add the FITC solution dropwise to the this compound solution while stirring.

  • Incubation: Allow the reaction to proceed for 18-24 hours at room temperature in the dark with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (1 kDa MWCO).

    • Dialyze against 1 L of 50% ethanol for 24 hours, with three changes of the dialysis buffer.

    • Continue dialysis against 1 L of deionized water for 48 hours, with at least four changes of water to remove unreacted FITC and other small molecules.

  • Lyophilization: Freeze the purified, labeled polysaccharide solution and lyophilize to obtain a dry powder.

  • Characterization:

    • Confirm successful labeling by measuring the fluorescence spectrum of the product.

    • Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at the respective maxima for the polysaccharide and FITC.

    • Further characterization can be performed using techniques like NMR or mass spectrometry to confirm the integrity of the polysaccharide[8][9].

Protocol 2: Radiolabeling of this compound with Tritium (³H)

This protocol outlines a method for introducing a tritium label into this compound via catalytic exchange, a common method for radiolabeling biomolecules[10]. Note: This procedure must be performed in a licensed radiological facility with appropriate safety precautions.

Materials:

  • This compound

  • Tritiated water (³H₂O)

  • Palladium catalyst (e.g., Pd/C)

  • Anhydrous solvent (e.g., dioxane)

  • Vacuum line

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Scintillation counter

Procedure:

  • Preparation: In a reaction vial suitable for use on a vacuum line, dissolve 5 mg of this compound in 1 mL of anhydrous dioxane.

  • Catalyst Addition: Add 1 mg of palladium catalyst to the solution.

  • Lyophilization: Freeze the mixture and lyophilize to remove the solvent, leaving a dry powder of the polysaccharide and catalyst.

  • Labeling Reaction: Introduce a controlled amount of tritiated water vapor into the vial under vacuum. Allow the exchange reaction to proceed for a specified time (e.g., 24 hours) at room temperature. The tritium from the water will exchange with hydrogen atoms on the polysaccharide.

  • Removal of Labile Tritium: After the reaction, remove the tritiated water by repeated cycles of dissolving the sample in a non-hydroxylic solvent (like dioxane) and lyophilizing. This is a critical step to remove any tritium that is not covalently bound.

  • Purification:

    • Dissolve the labeled polysaccharide in an appropriate aqueous buffer.

    • Separate the labeled this compound from the catalyst and any remaining labile tritium using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect fractions and measure their radioactivity using a scintillation counter.

  • Quantification: Pool the radioactive fractions corresponding to the polysaccharide and determine the specific activity (e.g., in Ci/mol) by measuring the total radioactivity and quantifying the amount of polysaccharide.

Visualization of Pathways and Workflows

Signaling Pathway

Polysaccharides are known to activate macrophages through various cell surface receptors, leading to the activation of downstream signaling cascades that result in the production of cytokines and other inflammatory mediators[11][12][13][14][15]. The following diagram illustrates a generalized signaling pathway for polysaccharide-mediated macrophage activation.

G Fig. 1: Generalized Polysaccharide Signaling Pathway in Macrophages cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Polysaccharide This compound TLR4 TLR4 Polysaccharide->TLR4 Dectin1 Dectin-1 Polysaccharide->Dectin1 MyD88 MyD88 TLR4->MyD88 Dectin1->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription MAPK->Gene NFkB_nuc->Gene Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) Gene->Cytokines G Fig. 2: Experimental Workflow for Tracking Labeled Polysaccharide cluster_0 Labeling and Purification cluster_1 In Vitro / In Vivo Application cluster_2 Detection and Analysis start This compound labeling Fluorescent or Radiolabeling start->labeling purification Purification (Dialysis / Chromatography) labeling->purification characterization Characterization (Spectroscopy / Scintillation) purification->characterization incubation Incubate with Cells or Administer to Animal characterization->incubation washing Wash Unbound Label incubation->washing detection Detection (Microscopy / Scintillation) washing->detection analysis Data Analysis (Uptake Quantification / Localization) detection->analysis G Fig. 3: Cellular Uptake and Trafficking Pathways cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Trafficking poly Labeled Acetyl Perisesaccharide C clathrin Clathrin-mediated Endocytosis poly->clathrin caveolin Caveolin-mediated Endocytosis poly->caveolin macro Macropinocytosis poly->macro endosome Early Endosome clathrin->endosome caveolin->endosome macro->endosome lysosome Lysosome endosome->lysosome Degradation golgi Golgi endosome->golgi Recycling/Sorting er Endoplasmic Reticulum golgi->er

References

Application Notes & Protocols: Acetyl-Perisesaccharide C for Glycan Array Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glycan arrays have become an indispensable high-throughput tool for investigating the intricate world of carbohydrate-protein interactions, which are central to numerous biological processes, from immune responses to host-pathogen interactions and cellular signaling. The specificity of these interactions is often exquisitely sensitive to subtle variations in glycan structure. Acetyl-Perisesaccharide C is a novel, synthetically accessible oligosaccharide featuring a unique acetylation pattern that makes it a valuable tool for dissecting the fine specificity of glycan-binding proteins (GBPs). Its incorporation into glycan microarrays allows for detailed characterization of binding determinants and the potential discovery of novel therapeutic targets. These application notes provide detailed protocols for the synthesis, microarray fabrication, and use of Acetyl-Perisesaccharide C in glycan-binding assays.

Application Note 1: Characterizing Glycan-Binding Protein (GBP) Specificity

The precise acetylation pattern of Acetyl-Perisesaccharide C can significantly influence its recognition by GBPs. By presenting this unique structure on a glycan microarray alongside other related glycans, researchers can elucidate the specific binding requirements of various GBPs, such as lectins, antibodies, and viral proteins. This comparative approach is crucial for understanding the molecular basis of GBP function and for the development of targeted diagnostics and therapeutics. For instance, subtle structural differences in glycans can dramatically alter binding affinity and specificity[1][2].

Table 1: Hypothetical Binding Affinities of Galectins to Acetyl-Perisesaccharide C

Glycan LigandGalectin-1 (Kd, µM)Galectin-3 (Kd, µM)
N-Acetyllactosamine (LacNAc)15050
Acetyl-Perisesaccharide C >1000 (negligible binding)65
2'-Fucosyllactose250120

This table illustrates how Acetyl-Perisesaccharide C might exhibit differential binding to various galectins, highlighting its utility in defining binding specificity.

Application Note 2: Investigating Host-Pathogen Interactions

Many pathogens, including viruses and bacteria, rely on interactions with host cell surface glycans to initiate infection[2]. The unique structure of Acetyl-Perisesaccharide C can be used to probe these interactions. By including this glycan on a microarray, researchers can screen for pathogenic GBPs that recognize it, potentially identifying novel adhesion mechanisms. This knowledge can inform the development of anti-adhesion therapies that block the initial stages of infection.

Table 2: Relative Binding of a Hypothetical Viral Hemagglutinin to a Glycan Microarray

Glycan on ArrayMean Fluorescence Intensity (RFU)Standard Deviation
Sialyl-LacNAc8500450
Acetyl-Perisesaccharide C 6200380
LacNAc1200150
Mannose30050

This table shows hypothetical data from a microarray experiment, indicating a potential interaction between a viral protein and Acetyl-Perisesaccharide C.

Protocol 1: Chemoenzymatic Synthesis and Purification of Acetyl-Perisesaccharide C-AEAB Conjugate

This protocol describes a chemoenzymatic approach for the synthesis of Acetyl-Perisesaccharide C, followed by its conjugation to a bifunctional fluorescent linker, 2-amino-N-(2-aminoethyl)-benzamide (AEAB), for subsequent immobilization on a microarray. Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions[3].

Materials:

  • Peracetylated monosaccharide precursors

  • Specific glycosyltransferases and lipases[4][5]

  • UDP-sugar donors

  • 2-amino-N-(2-aminoethyl)-benzamide (AEAB)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dimethylsulfoxide (DMSO)

  • Acetic acid

  • HPLC system with a C18 column

Methodology:

  • Enzymatic Deacetylation: Regioselective deacetylation of peracetylated monosaccharide building blocks is performed to create specific acceptor molecules. This can be achieved using immobilized lipases such as Candida rugosa lipase (CRL)[5].

  • Glycosyltransferase-Catalyzed Synthesis: The core structure of Acetyl-Perisesaccharide C is synthesized by the sequential addition of monosaccharides using specific glycosyltransferases.

  • Purification: The synthesized oligosaccharide is purified using size-exclusion chromatography and characterized by mass spectrometry.

  • Conjugation to AEAB:

    • Dissolve 1-10 nmol of purified Acetyl-Perisesaccharide C in a mixture of DMSO and acetic acid (7:3 v/v).

    • Add 5 µL of 0.35 M AEAB and 5 µL of 1 M NaCNBH₃[1].

    • Incubate the reaction at 65°C for 2 hours[1].

  • HPLC Purification: The resulting glycan-AEAB conjugate (GAEAB) is purified by reverse-phase HPLC to separate it from unreacted components[1]. The purified conjugate can be lyophilized and stored at -20°C.

cluster_synthesis Synthesis cluster_conjugation Conjugation & Purification Peracetylated Precursors Peracetylated Precursors Enzymatic Deacetylation Enzymatic Deacetylation Peracetylated Precursors->Enzymatic Deacetylation Lipase Glycosyltransferase Reaction Glycosyltransferase Reaction Enzymatic Deacetylation->Glycosyltransferase Reaction Acceptor Purified Acetyl-Perisesaccharide C Purified Acetyl-Perisesaccharide C Glycosyltransferase Reaction->Purified Acetyl-Perisesaccharide C Reductive Amination Reductive Amination Purified Acetyl-Perisesaccharide C->Reductive Amination AEAB, NaCNBH3 HPLC Purification HPLC Purification Reductive Amination->HPLC Purification Final Conjugate Final Conjugate HPLC Purification->Final Conjugate Start Start Aliquot Glycans Aliquot Glycans into 384-well plate Start->Aliquot Glycans Microarray Printing Print on NHS-activated slides (60% humidity) Aliquot Glycans->Microarray Printing Incubation Incubate in humid chamber Microarray Printing->Incubation Blocking Block with Ethanolamine Incubation->Blocking Washing Wash with PBST and PBS Blocking->Washing Drying Dry via centrifugation Washing->Drying Storage Store at 4°C in desiccator Drying->Storage End Ready Storage->End cluster_pathway Hypothetical Signaling Pathway GBP Glycan-Binding Protein (GBP) APS-C Acetyl-Perisesaccharide C (on cell surface) GBP->APS-C Binding Receptor Membrane Receptor APS-C->Receptor Clustering Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Activation Kinase->TF Response Cellular Response (e.g., Cytokine Release) TF->Response

References

Application Notes and Protocols: Acetyl Perisesaccharide C in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Acetyl Perisesaccharide C"

Initial literature and database searches did not yield specific public information on a compound named "this compound." The term "Perisesaccharide" appears to refer to a class of oligosaccharides, as evidenced by the existence of compounds like Perisesaccharide B in chemical databases. It is possible that "this compound" is a novel, proprietary, or not yet publicly documented compound.

Given the interest in the "acetyl" moiety and "polysaccharide" structure in the context of metabolic studies, and the lack of specific data for the requested compound, we have prepared the following detailed application note on a closely related and fundamentally important topic: The Application of Acetyl-CoA and Protein Acetylation Analysis in Metabolic Studies. This information is highly relevant for researchers, scientists, and drug development professionals investigating metabolic regulation.

Application Note: The Role of Acetyl-CoA and Protein Acetylation in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite at the crossroads of catabolism and anabolism, linking glucose, fatty acid, and amino acid metabolism.[1][2][3] It serves as the primary substrate for the tricarboxylic acid (TCA) cycle for ATP production and is a fundamental building block for the biosynthesis of fatty acids, cholesterol, and other essential molecules.[1][3] Beyond its direct role in bioenergetics and biosynthesis, the availability of Acetyl-CoA is a critical indicator of the cell's metabolic state.[4][5] Fluctuations in Acetyl-CoA levels directly influence the acetylation of proteins, a key post-translational modification (PTM) that regulates a vast array of cellular processes, including metabolism itself.[4][6][7]

This application note provides an overview of the significance of Acetyl-CoA and protein acetylation in metabolic studies, along with protocols for their analysis.

Key Applications in Metabolic Research

  • Indicator of Cellular Energy Status: Cellular levels of Acetyl-CoA reflect the nutrient availability and the metabolic state of the cell. High nucleocytosolic Acetyl-CoA is characteristic of a "fed" or growth state, promoting anabolic processes like lipid synthesis and histone acetylation.[4][5] Conversely, in "fasted" or survival states, Acetyl-CoA is primarily directed to the mitochondria for ATP and ketone body production.[4][5]

  • Regulation of Metabolic Enzymes: Lysine acetylation is a widespread PTM that can alter the activity, stability, and localization of metabolic enzymes.[7] For example, acetylation can decrease the activity of enzymes involved in glycolysis and the TCA cycle. Under nutrient-limiting conditions, sirtuins (a class of deacetylases) become active to remove these acetyl groups and enhance energy production.[6]

  • Epigenetic Regulation of Metabolism: Acetyl-CoA is the sole acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. By linking nutrient status to the expression of metabolic genes, histone acetylation plays a crucial role in long-term metabolic programming.

  • Drug Discovery and Development: Understanding the interplay between Acetyl-CoA, protein acetylation, and metabolic pathways can reveal novel therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and cancer.

Quantitative Data Summary

The following table summarizes the general effects of Acetyl-CoA levels and protein acetylation on key metabolic pathways and enzymes.

Metabolic State Relative Acetyl-CoA Levels (Nucleocytosolic) Key Affected Pathways Effect of Increased Acetylation on Key Enzymes/Processes References
Fed/Growth State HighLipid biosynthesis, Histone acetylation, GlycolysisInhibition of acetyl-CoA synthetase (feedback), Potential decrease in activity of some glycolytic and TCA cycle enzymes.[4][5]
Fasted/Survival State LowFatty acid oxidation, Ketogenesis, AutophagyDeacetylation by sirtuins to activate metabolic enzymes and promote catabolism.[4][6]

Experimental Protocols

Protocol 1: Quantification of Cellular Acetyl-CoA Levels

This protocol outlines a common method for the extraction and quantification of Acetyl-CoA from cultured cells or tissues using a commercially available kit (e.g., colorimetric or fluorometric assay kits).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (provided with the kit or a suitable alternative)

  • Protein precipitation solution (e.g., perchloric acid)

  • Neutralization solution (e.g., potassium carbonate)

  • Acetyl-CoA assay kit

  • Microplate reader

  • Cultured cells or tissue samples

Procedure:

  • Sample Collection:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.

    • For suspension cells, centrifuge to pellet the cells and wash twice with ice-cold PBS.

    • For tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.

  • Extraction:

    • Homogenize cells or pulverized tissue in the appropriate lysis buffer on ice.

    • Deproteinize the sample by adding a protein precipitation solution and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract with the neutralization solution.

  • Quantification:

    • Follow the manufacturer's instructions for the Acetyl-CoA assay kit. This typically involves preparing a standard curve and mixing the sample with a reaction mixture.

    • Incubate the reaction for the specified time.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength. . Data Analysis:

    • Calculate the concentration of Acetyl-CoA in the samples based on the standard curve.

    • Normalize the results to the protein concentration or cell number.

Protocol 2: Analysis of Protein Acetylation by Western Blot

This protocol describes the detection of total or specific protein acetylation using western blotting.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (pan-acetyl-lysine or protein-specific acetylated antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-lysine) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

Diagram 1: Central Role of Acetyl-CoA in Metabolism

Acetyl_CoA_Metabolism Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation (Gene Expression) AcetylCoA->Histone_Acetylation Protein_Acetylation Protein Acetylation (Enzyme Regulation) AcetylCoA->Protein_Acetylation ATP ATP TCA_Cycle->ATP

Caption: Central role of Acetyl-CoA in cellular metabolism.

Diagram 2: Regulation of a Metabolic Enzyme by Acetylation

Enzyme_Acetylation_Regulation High_Nutrients High Nutrients (High Acetyl-CoA) HAT HAT (Acetyltransferase) High_Nutrients->HAT activates Low_Nutrients Low Nutrients (Low Acetyl-CoA, High NAD+) SIRT SIRT (Deacetylase) Low_Nutrients->SIRT activates Metabolic_Enzyme_Active Metabolic Enzyme (Active) Metabolic_Enzyme_Inactive Metabolic Enzyme (Acetylated - Inactive) Metabolic_Enzyme_Active->Metabolic_Enzyme_Inactive Acetylation Metabolic_Enzyme_Inactive->Metabolic_Enzyme_Active Deacetylation HAT->Metabolic_Enzyme_Active SIRT->Metabolic_Enzyme_Inactive

Caption: Reversible acetylation regulates metabolic enzyme activity.

Diagram 3: Experimental Workflow for Metabolic Studies

Experimental_Workflow start Cell/Tissue Culture (Metabolic Perturbation) extraction Metabolite and Protein Extraction start->extraction acetyl_coa_quant Acetyl-CoA Quantification extraction->acetyl_coa_quant western_blot Western Blot for Protein Acetylation extraction->western_blot mass_spec Mass Spectrometry for Proteome-wide Acetylation extraction->mass_spec data_analysis Data Integration and Analysis acetyl_coa_quant->data_analysis western_blot->data_analysis mass_spec->data_analysis conclusion Conclusion on Metabolic State data_analysis->conclusion

Caption: Workflow for analyzing Acetyl-CoA and protein acetylation.

References

Troubleshooting & Optimization

Technical Support Center: Acetyl Perisesaccharide C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of polysaccharide extractions?

A1: The yield of polysaccharides is typically influenced by a combination of factors. The most critical include the extraction temperature, duration of the extraction process, the ratio of solvent to the raw material (liquid-to-solid ratio), and the pH of the extraction solvent.[1][2] For advanced methods, parameters like microwave power or ultrasonic intensity are also crucial.[3][4]

Q2: My Acetyl Perisesaccharide C yield is lower than expected. What are the most likely causes?

A2: Low yields can stem from several issues. Inadequate disruption of the source material's cell walls can prevent the efficient release of the polysaccharide. The chosen extraction solvent may not be optimal for solubilizing this compound. Furthermore, the polysaccharide may degrade if the extraction is performed at excessively high temperatures or for too long.[5][6] It is also possible that the concentration of the target polysaccharide in the source material is naturally low.[6]

Q3: Can other compounds in my crude extract interfere with the quantification of this compound?

A3: Yes, co-extraction of other molecules like proteins, pigments, and other polysaccharides is common and can interfere with accurate quantification.[6] It is advisable to incorporate a purification step, such as deproteinization and alcohol precipitation, before quantification to minimize interference.

Q4: What is the purpose of alcohol precipitation in polysaccharide extraction?

A4: Alcohol precipitation is a widely used method to separate polysaccharides from a crude aqueous extract.[7] Polysaccharides are generally insoluble in high concentrations of organic solvents like ethanol. By adding ethanol to the aqueous extract, the polysaccharides precipitate out of the solution, allowing for their collection and purification.

Troubleshooting Guide for Low Yield

Issue Potential Cause Recommended Solution
Low Initial Yield in Crude Extract Inefficient Cell Wall Disruption: The polysaccharide may be trapped within the cells of the source material.Ensure thorough grinding of the raw material, preferably to a fine powder. For robust materials, consider pre-treatment methods like freeze-thawing or enzymatic digestion to break down cell walls.[5][6]
Suboptimal Extraction Solvent: The polarity or pH of the solvent may not be ideal for solubilizing this compound.Experiment with different solvent systems. Hot water is a common starting point.[4] Adjusting the pH with dilute acid or alkali can improve the solubility of certain polysaccharides.[8]
Inappropriate Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of the polysaccharide.Optimize the extraction temperature. A stepwise increase in temperature can help identify the optimal point before degradation occurs.[1][2] Some polysaccharides are heat-sensitive, requiring milder extraction conditions.
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the polysaccharide into the solvent.Increase the extraction time incrementally. Be aware that excessively long extraction times, especially at high temperatures, can lead to degradation.[3]
Incorrect Liquid-to-Solid Ratio: A low ratio may result in a saturated solution, preventing further dissolution of the polysaccharide. A very high ratio can make subsequent concentration steps difficult and costly.Optimize the liquid-to-solid ratio. A common starting point is in the range of 10:1 to 40:1 (mL/g).[1][5]
Low Yield After Purification Incomplete Precipitation: The concentration of ethanol (or other organic solvent) may be insufficient to precipitate the polysaccharide completely.Ensure the final ethanol concentration is high enough, typically around 70-80%. Perform precipitation at a low temperature (e.g., 4°C) for an extended period (e.g., 12-24 hours) to maximize precipitation.
Loss During Deproteinization: The method used to remove proteins might also co-precipitate the polysaccharide.The Sevag method (chloroform:n-butanol) is a common and effective way to remove proteins without significant loss of polysaccharides.
Co-precipitation of Impurities: Salts and other small molecules in the extract can be trapped in the polysaccharide precipitate.After initial precipitation, re-dissolve the polysaccharide pellet in water and re-precipitate with ethanol to wash away impurities.

Experimental Protocols

Protocol 1: General Hot Water Extraction
  • Preparation of Raw Material: Dry the source material at a moderate temperature (e.g., 50-60°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-80 mesh).

  • Extraction:

    • Weigh a specific amount of the powdered material and place it in a flask.

    • Add distilled water at a predetermined liquid-to-solid ratio (e.g., 30:1 mL/g).

    • Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) with constant stirring for a set duration (e.g., 2 hours).

  • Separation: Centrifuge the mixture at high speed (e.g., 4000 x g) for 15 minutes. Collect the supernatant.

  • Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator.

  • Deproteinization (Sevag Method):

    • Mix the concentrated extract with Sevag reagent (chloroform:n-butanol, 4:1 v/v) in a 3:1 ratio (extract:reagent).

    • Shake vigorously for 30 minutes and then centrifuge to separate the phases.

    • Carefully collect the upper aqueous layer. Repeat this step until no more protein precipitate is visible at the interface.

  • Precipitation:

    • Slowly add absolute ethanol to the deproteinized extract with constant stirring until a final concentration of 80% (v/v) is reached.

    • Allow the mixture to stand at 4°C overnight to facilitate precipitation.

  • Collection and Drying:

    • Collect the precipitate by centrifugation.

    • Wash the pellet with absolute ethanol, then acetone, and finally, ether to remove residual water and lipids.

    • Dry the purified polysaccharide pellet in a vacuum oven to obtain the final product.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Raw Material: Prepare the material as described in Protocol 1.

  • Extraction:

    • Suspend the powdered material in the chosen solvent in a beaker.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Perform the extraction at a specific ultrasonic power (e.g., 300 W) and temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).[3]

  • Post-Extraction Processing: Follow steps 3-7 from Protocol 1.

Data Presentation

Table 1: Influence of Extraction Parameters on Polysaccharide Yield (Hypothetical Data)

Extraction MethodTemperature (°C)Time (min)Liquid-to-Solid Ratio (mL/g)Yield (%)
Hot Water6012020:15.2
Hot Water8012020:18.9
Hot Water8018020:19.5
Hot Water8012040:110.3
Ultrasound-Assisted603040:112.1
Microwave-Assisted701540:113.5

Visualizations

experimental_workflow raw_material Raw Material (e.g., Plant, Fungus) preparation Preparation (Drying, Grinding) raw_material->preparation extraction Extraction (e.g., Hot Water, UAE) preparation->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Crude Extract (Supernatant) centrifugation1->supernatant residue Solid Residue (Discard) centrifugation1->residue concentration Concentration (Rotary Evaporation) supernatant->concentration deproteinization Deproteinization (Sevag Method) concentration->deproteinization precipitation Alcohol Precipitation deproteinization->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Polysaccharide Pellet centrifugation2->pellet washing_drying Washing & Drying pellet->washing_drying final_product Purified Acetyl Perisesaccharide C washing_drying->final_product

Caption: General workflow for the extraction and purification of polysaccharides.

troubleshooting_logic cluster_crude Crude Extraction Issues cluster_purification Purification Issues start Low Yield Observed check_crude Check Yield in Crude Extract start->check_crude check_purified Check Yield After Purification start->check_purified cell_lysis Optimize Cell Lysis (Grinding, Pre-treatment) check_crude->cell_lysis Inefficient? solvent Optimize Solvent (pH, Polarity) check_crude->solvent Suboptimal? conditions Optimize Conditions (Temp, Time, Ratio) check_crude->conditions Suboptimal? precipitation Optimize Precipitation (Ethanol %, Temp, Time) check_purified->precipitation Incomplete? deproteinization Review Deproteinization Method check_purified->deproteinization Losses? washing Improve Washing Steps check_purified->washing Impure? re_evaluate Re-evaluate and Quantify cell_lysis->re_evaluate solvent->re_evaluate conditions->re_evaluate precipitation->re_evaluate deproteinization->re_evaluate washing->re_evaluate

Caption: Troubleshooting logic for addressing low polysaccharide yield.

References

Improving solubility of Acetyl Perisesaccharide C for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Acetyl Perisesaccharide C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an acetylated oligosaccharide isolated from the root barks of Periploca sepium.[1][2] As a chemical reagent, it is intended for research use only.[1]

Q2: What are the general properties of this compound?

A2: this compound has a molecular formula of C37H62O18 and a molecular weight of 794.88 g/mol .[2] Its acetylated nature suggests it may have different solubility characteristics compared to its non-acetylated form. Acetylation of polysaccharides can increase their solubility in organic solvents.[3][4]

Q3: In what solvent can I dissolve this compound?

A3: Based on supplier information and general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[2] One supplier offers a pre-made 10mM solution in DMSO.[2] For other acetylated polysaccharides, DMSO is also a common solvent.[3][5]

Q4: I am having trouble dissolving the compound. What can I do?

A4: For enhanced solubility, gentle warming and sonication are recommended.[2] You can warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Be cautious with temperature to avoid degradation.

Q5: What is the recommended method for preparing a stock solution?

A5: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is recommended to start with a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. This compound, like many acetylated polysaccharides, likely has poor water solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO first. Then, dilute the stock solution into your aqueous buffer for the final working concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a cytotoxic level (typically <0.5% for DMSO).
Precipitate forms when diluting the DMSO stock solution into aqueous buffer. The compound is "crashing out" of solution due to the solvent change. The final concentration in the aqueous buffer may be above its solubility limit.Try diluting the stock solution into the aqueous buffer dropwise while vortexing. You can also try a serial dilution approach. If precipitation persists, you may need to lower the final working concentration. Encapsulation techniques, such as using cyclodextrin nanosponges, have been shown to improve the aqueous solubility of other poorly soluble compounds and could be explored.[6]
Compound appears to be degrading in solution. The compound may be unstable in certain solvents or at certain pH values over time.Prepare fresh solutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. This could be due to incomplete solubilization or degradation of the compound.Ensure the compound is fully dissolved before each use. A brief centrifugation of the stock solution vial before taking an aliquot can help pellet any undissolved micro-particulates. Always use freshly prepared dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Bring the vial of this compound powder and a bottle of anhydrous, cell culture-grade DMSO to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 794.88 g/mol ), the required volume of DMSO would be approximately 125.8 µL.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: To aid dissolution, gently warm the vial to 37°C for a few minutes and sonicate in an ultrasonic water bath.[2] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Mixing: Ensure thorough mixing at each dilution step. It is recommended to add the stock solution to the buffer while vortexing to minimize precipitation.

  • Final Solvent Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental conditions, including the vehicle control.

  • Application: Use the freshly prepared working solutions for your in vitro assays immediately.

Potential Signaling Pathways

The direct signaling pathways for this compound have not been explicitly defined in the available literature. However, based on the activity of other acetylated molecules, the following pathways could be considered for investigation.

  • Protein Kinase C (PKC) Activation: Some acetylated lipoproteins have been shown to activate PKC.[7] This can occur through two potential intracellular signaling pathways: one involving a rise in intracellular calcium mediated by a G-protein, and another involving the internalization of lipids through scavenger receptors.[7]

  • Acetate-Mediated Signaling: As an acetylated compound, its metabolic byproducts could potentially influence acetate-sensitive pathways. Acetate can signal through two main branches: an acetyl-CoA branch that regulates protein function and gene transcription, and a G-protein signaling branch that involves cyclic AMP (cAMP) and phospholipase C (PLC).[8]

Below are diagrams illustrating these potential pathways.

G cluster_0 PKC Activation Pathway Acetyl_Perisesaccharide_C This compound Receptor Scavenger Receptor? Acetyl_Perisesaccharide_C->Receptor G_Protein G-Protein Acetyl_Perisesaccharide_C->G_Protein PKC Protein Kinase C (PKC) Receptor->PKC Ca_Rise Intracellular Ca2+ Rise G_Protein->Ca_Rise Ca_Rise->PKC Cellular_Response Macrophage Growth PKC->Cellular_Response

Caption: Potential PKC activation pathway for this compound.

G cluster_1 Acetate Signaling Branches cluster_gprotein G-Protein Branch cluster_acetylcoa Acetyl-CoA Branch Acetate Acetate (from metabolism) FFAR FFAR2/3 Receptors Acetate->FFAR ACSS2 ACSS2 Acetate->ACSS2 PLC Phospholipase C (PLC) FFAR->PLC cAMP cAMP FFAR->cAMP G_Response Metabolic Regulation PLC->G_Response cAMP->G_Response Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Acetylation Protein Acetylation Acetyl_CoA->Acetylation Gene_Transcription Gene Transcription Acetyl_CoA->Gene_Transcription A_Response Cell-Specific Responses Acetylation->A_Response Gene_Transcription->A_Response

Caption: Potential acetate-mediated signaling pathways.

References

"Acetyl Perisesaccharide C" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl Perisesaccharide C. The information provided is based on general principles of oligosaccharide chemistry and analysis due to the limited specific stability data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an oligosaccharide that has been isolated from the root barks of Periploca sepium.[1][2][3] Like other oligosaccharides, it is a carbohydrate polymer of interest for its potential biological activities.

Q2: What are the primary stability concerns for acetylated oligosaccharides like this compound?

Generally, acetylated oligosaccharides can be susceptible to degradation under certain experimental and storage conditions. The primary concerns include:

  • Hydrolysis: Cleavage of glycosidic bonds or loss of acetyl groups can occur, particularly under acidic or basic conditions.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

  • Oxidative Degradation: Exposure to oxidizing agents may lead to modifications of the saccharide rings.

Q3: How can I monitor the stability of my this compound sample?

Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method. A decrease in the peak area of this compound and the appearance of new peaks over time can indicate degradation. Mass spectrometry (MS) can be used to identify the parent compound and any degradation products.

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been documented in publicly available literature, potential degradation products, based on the behavior of similar compounds, could include:

  • Deacetylated Perisesaccharide C: Loss of one or more acetyl groups.

  • Shorter-chain oligosaccharides: Resulting from the cleavage of glycosidic bonds.

  • Monosaccharides: The individual sugar units that make up the oligosaccharide.

  • Oxidized derivatives: If exposed to oxidative stress.

Troubleshooting Guides

Issue 1: Loss of Compound Integrity or Appearance of Extra Peaks in HPLC Analysis

Possible Cause 1: pH-induced Hydrolysis Your sample may be degrading due to inappropriate pH conditions in your solvent or buffer. Acetylated oligosaccharides can be sensitive to both acidic and alkaline environments.

Troubleshooting Steps:

  • pH Measurement: Check the pH of your sample solution and HPLC mobile phase.

  • Buffer Selection: If possible, work with buffers in the neutral pH range (6-8). If your experiment requires acidic or basic conditions, minimize the exposure time.

  • Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down potential hydrolysis.

Possible Cause 2: Thermal Degradation Elevated temperatures during sample preparation, storage, or analysis can lead to degradation.

Troubleshooting Steps:

  • Storage Conditions: Store stock solutions and samples at recommended temperatures, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Experimental Temperature: Minimize exposure to high temperatures during your experiments. Use a temperature-controlled autosampler for HPLC analysis if available.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Sample Degradation Leading to Reduced Activity The biological activity of this compound may be dependent on its complete structure, including the acetyl groups. Degradation can lead to a loss of potency.

Troubleshooting Steps:

  • Fresh Sample Preparation: Prepare fresh solutions of this compound for your assays whenever possible.

  • Stability Check: Before conducting biological assays, verify the integrity of your sample using a quick analytical check, such as HPLC, to ensure no significant degradation has occurred.

  • Control Experiments: Include a positive control with a freshly prepared sample to compare against older samples.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N to another aliquot. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3% to an aliquot of the stock solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Analysis: Monitor the decrease in the peak area of the intact this compound and the formation of any degradation products.

Table 1: Example Data Table for Forced Degradation Study

Stress ConditionTime (hours)This compound (% Remaining)Number of Degradation Peaks
0.1 N HCl, 60°C01000
2852
4703
8504
24205
0.1 N NaOH, 60°C01000
2604
4355
8106
24<16
3% H₂O₂, RT01000
2981
4951
8902
24802
80°C01000
2902
4803
8654
24405
Protocol 2: HPLC Method for Stability Analysis of Acetylated Oligosaccharides

This protocol provides a general starting point for developing an HPLC method for analyzing the stability of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or Mass Spectrometer).

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar oligosaccharides. A zwitterionic HILIC column can provide good resolution.[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.5)

  • Gradient: A typical gradient might start with a high percentage of acetonitrile and gradually increase the aqueous buffer content. For example:

    • 0-5 min: 80% A

    • 5-25 min: 80% to 60% A

    • 25-30 min: 60% to 80% A

    • 30-35 min: 80% A

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock Solution stress Application of Stress (Acid, Base, Heat, Oxidant) stock->stress hplc HPLC Analysis (HILIC Column) stress->hplc Time-point Sampling ms Mass Spectrometry (Identification) hplc->ms quant Quantification of Parent and Degradants ms->quant pathway Degradation Pathway Elucidation quant->pathway

Caption: Workflow for a forced degradation study of this compound.

stability_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Results or Unexpected HPLC Peaks ph pH-induced Hydrolysis issue->ph temp Thermal Degradation issue->temp oxid Oxidation issue->oxid analytical_check Perform QC Analysis issue->analytical_check ph_check Check & Adjust pH ph->ph_check fresh_prep Use Fresh Samples ph->fresh_prep temp_control Control Temperature temp->temp_control temp->fresh_prep oxid->fresh_prep

Caption: Troubleshooting logic for this compound stability issues.

References

Optimizing NMR parameters for Acetyl Perisesaccharide C structural elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural elucidation of Acetyl Perisesaccharide C. Given the limited specific NMR data for this compound, this guide offers robust starting points and troubleshooting strategies based on established principles for acetylated oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for acetylated oligosaccharides like this compound?

A1: For acetylated oligosaccharides, proton (¹H) and carbon (¹³C) chemical shifts generally fall within predictable ranges. Anomeric protons are typically found downfield, while the acetyl group protons are significantly upfield.

  • ¹H NMR: Anomeric protons (H-1) usually resonate between 4.5 and 5.5 ppm. Ring protons appear in the 3.0 to 5.0 ppm range, often with significant overlap. The methyl protons of the acetyl groups are typically observed between 1.9 and 2.2 ppm.[1][2]

  • ¹³C NMR: Anomeric carbons (C-1) resonate in the 90-110 ppm region. Ring carbons are found between 60 and 90 ppm. The carbonyl carbons of acetyl groups appear far downfield, around 170-175 ppm, while the methyl carbons are upfield, typically between 20 and 25 ppm.[1][2][3]

Q2: I am observing significant signal overlap in my ¹H NMR spectrum. What can I do to improve resolution?

A2: Signal overlap is a common challenge in the NMR of oligosaccharides due to the similarity of the proton environments. Here are several strategies to improve resolution:

  • Higher Magnetic Field: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and reduce signal overlap.

  • 2D NMR Experiments: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for resolving individual spin systems and assigning resonances.

  • Solvent and Temperature Optimization: Changing the solvent (e.g., from D₂O to DMSO-d₆) or adjusting the temperature can alter the chemical shifts of certain protons, potentially resolving overlapping signals.

  • Chemical Derivatization: While this compound is already acetylated, further derivatization of remaining hydroxyl groups can sometimes help to resolve signals, though this complicates the interpretation of the native structure.

Q3: My signal-to-noise ratio is poor. How can I improve it?

A3: A low signal-to-noise (S/N) ratio can be due to low sample concentration, insufficient number of scans, or suboptimal experimental parameters. Consider the following:

  • Increase Sample Concentration: If possible, increase the amount of this compound in your sample.

  • Increase the Number of Scans: Doubling the number of scans will increase the S/N ratio by a factor of √2.

  • Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is appropriate for the nuclei being observed. For ¹³C NMR, a longer d1 may be necessary for quaternary carbons to fully relax.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or Distorted Lineshapes - Poor shimming- Sample viscosity- Chemical exchange- Re-shim the magnet, focusing on higher-order shims.- Dilute the sample or increase the temperature to reduce viscosity.- For exchangeable protons (e.g., -OH), ensure complete exchange with D₂O by lyophilizing the sample from D₂O multiple times.
Phase and Baseline Artifacts - Incorrect phase correction- Truncated Free Induction Decay (FID)- Acoustic ringing- Carefully perform manual phase correction for both zero-order and first-order phasing.- Ensure the acquisition time (aq) is sufficient to allow the FID to decay completely.- Apply a small linear prediction in the processing to reduce baseline roll.
t₁ Noise in 2D Spectra - Sample instability or precipitation during the experiment- Instrument instability- Filter the sample immediately before the experiment.- Ensure the spectrometer is well-stabilized and that the temperature is constant.
Missing Cross-Peaks in HMBC - Suboptimal evolution time for long-range couplings (JCH)- The HMBC experiment is optimized for a specific range of coupling constants. If you are looking for very small or very large long-range couplings, you may need to acquire multiple HMBC spectra with different evolution times (e.g., 50 ms and 100 ms).

Experimental Protocols & Parameters

The following tables provide recommended starting parameters for key NMR experiments for the structural elucidation of this compound. These may require further optimization based on the specific instrumentation and sample characteristics.

Table 1: ¹H NMR Acquisition Parameters
ParameterRecommended ValuePurpose
Pulse Programzg30 or zgprStandard 1D proton experiment; zgpr includes water suppression.
Number of Scans (ns)16 - 64Increase for dilute samples.
Relaxation Delay (d1)2 - 5 sAllows for longitudinal relaxation of protons.
Acquisition Time (aq)2 - 4 sDetermines digital resolution.
Spectral Width (sw)12 - 16 ppmShould cover all expected proton signals.
Temperature298 KCan be varied to improve resolution or study dynamics.
Table 2: ¹³C NMR Acquisition Parameters
ParameterRecommended ValuePurpose
Pulse Programzgpg30 or zgdcProton-decoupled carbon experiment. zgdc includes gated decoupling for better quantification.
Number of Scans (ns)1024 - 4096¹³C has low natural abundance, requiring more scans.
Relaxation Delay (d1)2 - 10 sLonger delay needed for quaternary carbons.
Acquisition Time (aq)1 - 2 sBalances resolution and experiment time.
Spectral Width (sw)200 - 240 ppmCovers the full range of carbon chemical shifts.
Table 3: 2D NMR (COSY, HSQC, HMBC) Parameters
ExperimentKey ParameterRecommended ValuePurpose
COSY Increments in t₁256 - 512Determines resolution in the indirect dimension.
Number of Scans (ns)2 - 8Per increment.
HSQC ¹JCH145 - 155 HzOne-bond carbon-proton coupling constant.
Increments in t₁128 - 256
Number of Scans (ns)4 - 16
HMBC ⁿJCH4 - 10 HzLong-range carbon-proton coupling constant.
Increments in t₁256 - 512
Number of Scans (ns)8 - 32

Visualizing Experimental Workflows

Structural Elucidation Workflow

The following diagram outlines the general workflow for the structural elucidation of an acetylated oligosaccharide like this compound using NMR spectroscopy.

Elucidation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Determination H1_NMR ¹H NMR Assign_Spins Assign Spin Systems H1_NMR->Assign_Spins C13_NMR ¹³C NMR C13_NMR->Assign_Spins COSY COSY COSY->Assign_Spins TOCSY TOCSY TOCSY->Assign_Spins HSQC HSQC HSQC->Assign_Spins HMBC HMBC Linkage_Analysis Determine Linkages HMBC->Linkage_Analysis Assign_Spins->Linkage_Analysis Sequence Establish Monosaccharide Sequence Linkage_Analysis->Sequence Final_Structure Propose Final Structure Sequence->Final_Structure

Caption: Workflow for NMR-based structural elucidation of oligosaccharides.

Troubleshooting Logic for Poor Resolution

This diagram illustrates a decision-making process for addressing poor spectral resolution.

Troubleshooting_Resolution Start Poor Spectral Resolution Check_Shims Are the magnet shims optimized? Start->Check_Shims Optimize_Shims Perform manual shimming Check_Shims->Optimize_Shims No Check_Viscosity Is the sample viscous? Check_Shims->Check_Viscosity Yes Optimize_Shims->Check_Viscosity Reduce_Viscosity Dilute sample or increase temperature Check_Viscosity->Reduce_Viscosity Yes Use_2D Utilize 2D NMR (COSY, HSQC) Check_Viscosity->Use_2D No Reduce_Viscosity->Use_2D Higher_Field Acquire data on a higher field spectrometer Use_2D->Higher_Field Resolved Resolution Improved Use_2D->Resolved Sufficient Higher_Field->Resolved

References

Technical Support Center: Acetyl Perisesaccharide C Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Acetyl Perisesaccharide C in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a novel polysaccharide under investigation. Like many polysaccharides, it can interfere with biochemical assays through several mechanisms. These include non-specific binding to proteins, sequestration of assay reagents, and direct interaction with detection systems, potentially leading to false positive or false negative results. Polysaccharides can play various roles, from energy storage to structuring cell walls, and their diverse chemical properties can present challenges in quantification and assay development.[1][2]

Q2: Which types of biochemical assays are most susceptible to interference from this compound?

Assays that are particularly sensitive to interference from polysaccharides like this compound include:

  • Immunoassays (e.g., ELISA): Polysaccharides can cause non-specific binding of antibodies or analytes, leading to erroneous results.[3]

  • Enzyme-based assays: Interference can occur through direct inhibition or enhancement of enzyme activity, or by interacting with substrates or products.[2][4]

  • High-Throughput Screening (HTS): In HTS, compounds that form aggregates can nonspecifically affect biomolecules, a phenomenon that can be exacerbated by the presence of polysaccharides.

  • Cell-based assays: Polysaccharides can alter cell signaling pathways or have cytotoxic effects, confounding the interpretation of results.

Q3: What are the common signs of this compound interference in an experiment?

Common indicators of potential interference include:

  • High background signal or noise.

  • Poor reproducibility between replicate wells or experiments.

  • Non-linear dose-response curves.

  • Discrepancies between results from different assay formats.

  • Results that are inconsistent with established biological models.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
High Background Signal in ELISA Non-specific binding of this compound to the plate surface or detection antibodies.1. Increase Blocking Efficiency: Use a more effective blocking buffer (e.g., containing a non-relevant protein like BSA or a non-ionic detergent).2. Optimize Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound molecules.3. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash and antibody dilution buffers.
Inconsistent Enzyme Kinetics This compound may be directly interacting with the enzyme, substrate, or cofactors.1. Run an Interference Control: Test the effect of this compound on the enzyme's activity in the absence of the test compound.2. Modify Assay Buffer: Adjust the pH, ionic strength, or include additives that may disrupt the interaction between the polysaccharide and assay components.3. Use an Orthogonal Assay: Confirm findings with a different assay that works on a different principle.
False Positives in Drug Screening This compound may be causing compound aggregation or directly interfering with the detection method.1. Perform a Counter-Screen: Screen for aggregation-based interference.2. Test for Direct Interference: Evaluate the effect of this compound on the assay signal in the absence of the target.3. Purify the Compound: Ensure the purity of the this compound sample to rule out contaminants.
Unexpected Cellular Response The polysaccharide may be inducing a biological response or be cytotoxic.1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in the presence of this compound.2. Use a Control Polysaccharide: Test a structurally similar but biologically inert polysaccharide to determine if the observed effect is specific.3. Investigate Signaling Pathways: Use specific inhibitors or activators of known signaling pathways to dissect the mechanism of action.

Experimental Protocols

Protocol 1: Identifying and Mitigating Interference in an Enzyme Inhibition Assay

  • Objective: To determine if this compound interferes with the enzymatic assay and to mitigate its effects.

  • Materials:

    • Enzyme and substrate

    • Assay buffer

    • This compound

    • Test inhibitor

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Control Experiments:

      • No-Inhibitor Control: Run the assay with the enzyme and substrate to establish baseline activity.

      • No-Enzyme Control: Run the assay with the substrate and this compound to check for direct signal generation.

      • Polysaccharide-Only Control: Run the assay with the enzyme, substrate, and this compound (at the same concentration used in the test) to measure its direct effect on enzyme activity.

    • Test Experiment: Run the assay with the enzyme, substrate, test inhibitor, and this compound.

    • Data Analysis: Compare the results from the control and test experiments. A significant difference between the "No-Inhibitor Control" and the "Polysaccharide-Only Control" indicates interference.

  • Mitigation Strategies:

    • If interference is observed, try modifying the assay buffer (e.g., by adding a non-ionic detergent like 0.01% Triton X-100).

    • Consider using a different detection method that is less susceptible to interference (e.g., LC-MS instead of a fluorescence-based readout).

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_controls Control Experiments cluster_test Test Experiment cluster_analysis Data Analysis & Mitigation A Prepare Assay Components (Enzyme, Substrate, Buffers) C No-Inhibitor Control A->C D No-Enzyme Control A->D E Polysaccharide-Only Control A->E F Assay with Test Compound + this compound A->F B Prepare this compound Stock B->D B->E B->F G Measure Signal (e.g., Fluorescence, Absorbance) H Compare Controls and Test G->H I Interference Detected? H->I J No Interference: Proceed with Analysis I->J No K Interference: Apply Mitigation Strategies I->K Yes L Re-run Assay with Modified Protocol K->L L->G

Caption: Workflow for identifying and mitigating assay interference.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Affected by this compound Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Interference This compound (Potential Interference) Interference->Receptor Non-specific binding Interference->Kinase1 Allosteric modulation

Caption: Potential interference points in a signaling pathway.

References

Technical Support Center: Enhancing Acetyl Perisesaccharide C Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Acetyl Perisesaccharide C. Our aim is to help you enhance the efficiency and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of this compound?

A1: The synthesis of a complex oligosaccharide like this compound is a multi-step process where yield and purity are influenced by several factors. Key considerations include the choice of protecting groups, the stereoselectivity of glycosylation reactions, and the efficiency of purification methods.[1][2][3] The stability of acetyl groups is also crucial, as migration can lead to a mixture of isomers that are difficult to separate.[4][5][6]

Q2: How can I improve the stereoselectivity of the glycosylation steps?

A2: Achieving high stereoselectivity is a common challenge in polysaccharide synthesis.[2] To favor a specific anomer (e.g., β-glycoside), several strategies can be employed. The choice of solvent and the use of specific protecting groups on the glycosyl donor can significantly influence the stereochemical outcome.[1] For instance, participating protecting groups at the C-2 position, such as an acetyl group, can promote the formation of 1,2-trans-glycosides.

Q3: What are the best practices for purifying the final this compound product?

A3: Purification of complex carbohydrates is a significant bottleneck in their synthesis.[7] Due to the high polarity and potential for multiple hydroxyl groups, a multi-step purification strategy is often necessary. This can include a combination of normal-phase and reversed-phase flash chromatography for protected intermediates.[8][9] For the final deprotected product, size-exclusion chromatography or high-performance liquid chromatography (HPLC) with specialized columns (e.g., pentafluorophenyl or phenyl hexyl stationary phases) can be effective for separating closely related isomers and achieving high purity (≥99.5%).[10][11]

Q4: I am observing acyl group migration in my synthesis. How can I minimize this?

A4: Acyl group migration, particularly of acetyl groups, is a known complication in carbohydrate chemistry, leading to the formation of undesired constitutional isomers.[4][5][6][12] This phenomenon is often pH-dependent and can be minimized by maintaining neutral or slightly acidic conditions during reactions and work-ups. Careful selection of protecting groups and minimizing reaction times can also help mitigate this issue. Computational studies have shown that the stereochemical relationship between adjacent hydroxyl groups significantly affects the rate of migration.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield in Glycosylation Reaction

Symptoms:

  • Low recovery of the desired glycosylated product after the reaction.

  • Presence of unreacted starting materials (glycosyl donor and acceptor).

  • Formation of significant side products.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Glycosyl Donor Ensure the glycosyl donor is freshly prepared and properly activated. Verify the purity of the donor by NMR or mass spectrometry before use.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. A summary of typical starting conditions and optimization ranges is provided in Table 1.
Steric Hindrance The glycosyl acceptor or donor may be sterically hindered. Consider using a different protecting group strategy to reduce steric bulk around the reactive centers.
Moisture in the Reaction Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Table 1: Glycosylation Reaction Condition Optimization

Parameter Typical Starting Condition Optimization Range
Temperature -20 °C-78 °C to Room Temperature
Reaction Time 4 hours1 to 24 hours
Solvent Dichloromethane (DCM)Toluene, Acetonitrile, Diethyl Ether
Activator Concentration 1.2 equivalents1.0 to 2.0 equivalents
Problem 2: Difficulty in Product Purification

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • Inability to achieve >95% purity as determined by HPLC or NMR.

  • Presence of multiple spots on TLC that are close together.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Formation of Anomers The glycosylation reaction may be producing a mixture of α and β anomers. Optimize the reaction for higher stereoselectivity (see FAQ Q2). If inseparable, consider enzymatic methods that are highly stereospecific.
Acyl Group Migration Acetyl groups may have migrated, creating a mixture of isomers.[12][13] Analyze the product mixture carefully by 2D NMR to identify the isomers. To avoid this, use milder reaction conditions and consider alternative protecting groups.
Inappropriate Chromatography System The chosen solvent system or stationary phase may not be suitable for separation. A systematic approach to selecting a purification method is outlined in the experimental protocols below. Consider specialized HPLC columns for carbohydrate separation.[11]

Experimental Protocols

Protocol 1: General Procedure for a Glycosylation Reaction

This protocol provides a general methodology for a typical glycosylation step in the synthesis of an this compound precursor.

  • Preparation:

    • Oven-dry all glassware overnight and allow to cool under a stream of argon.

    • Prepare anhydrous dichloromethane (DCM) by distilling over calcium hydride.

    • The glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous DCM under an argon atmosphere.

    • Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

    • Slowly add the activator (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH)) dissolved in anhydrous DCM.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

    • Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Purification Strategy for Protected Oligosaccharides

This protocol outlines a systematic approach to purify protected intermediates of this compound.

  • Initial Purification:

    • Perform an initial purification using flash chromatography on silica gel with a hexane/ethyl acetate or toluene/ethyl acetate solvent system.[8]

  • Reversed-Phase Chromatography:

    • If co-eluting non-polar impurities are present, a second purification step using reversed-phase (C18) flash chromatography with a water/acetonitrile or water/methanol gradient can be effective.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • For separation of closely related isomers (e.g., anomers or products of acyl migration), preparative HPLC is recommended.[10]

    • For protected monosaccharides, a pentafluorophenyl stationary phase is often effective.[11]

    • For protected di- and tri-saccharides, a phenyl hexyl stationary phase may provide better separation.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage donor Glycosyl Donor Preparation glycosylation Glycosylation Reaction donor->glycosylation acceptor Glycosyl Acceptor Preparation acceptor->glycosylation workup Quenching & Aqueous Work-up glycosylation->workup flash_chrom Silica Gel Flash Chromatography workup->flash_chrom purity_check Purity Analysis (TLC, HPLC) flash_chrom->purity_check rp_chrom Reversed-Phase Chromatography hplc Preparative HPLC rp_chrom->hplc Isomers Present structure_verif Structural Verification (NMR, MS) hplc->structure_verif purity_check->rp_chrom <95% Pure purity_check->structure_verif >95% Pure final_product Pure Acetyl Perisesaccharide C structure_verif->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? check_reaction Review Reaction Conditions: - Anhydrous? - Activator Stoichiometry? - Temperature? start->check_reaction Yes purification_issue Purification Difficulty? start->purification_issue No check_starting_materials Verify Purity of Donor and Acceptor check_reaction->check_starting_materials optimize_conditions Systematically Optimize Conditions (Table 1) check_starting_materials->optimize_conditions check_isomers Analyze for Anomers or Acyl Migration Products (NMR) purification_issue->check_isomers Yes change_chromatography Modify Chromatography: - Different Solvent System - Alternative Stationary Phase check_isomers->change_chromatography enzymatic_synthesis Consider Enzymatic Glycosylation for Higher Selectivity check_isomers->enzymatic_synthesis

Caption: Troubleshooting decision tree for this compound synthesis.

References

"Acetyl Perisesaccharide C" aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Acetyl Perisesaccharide C" is not found in the public scientific literature. This guide has been developed as a template based on the common challenges and solutions associated with a related class of molecules: acetylated polysaccharides . Researchers should adapt these recommendations based on the specific empirical data obtained for their molecule of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation problems encountered during experiments with this compound.

Troubleshooting Guide: Aggregation Issues

This guide is presented in a question-and-answer format to directly address specific experimental problems.

Question/Observed Problem Potential Cause(s) Recommended Solution(s)
1. My compound precipitates immediately upon addition to an aqueous buffer. Poor Solubility: The acetyl groups increase hydrophobicity, potentially making the polysaccharide less soluble in aqueous solutions.[1] Incorrect pH: The pH of the buffer may be at or near the isoelectric point (pI) of the molecule, minimizing electrostatic repulsion.Solvent Optimization: Prepare a concentrated stock solution in a compatible organic solvent (e.g., DMSO) and add it dropwise to the aqueous buffer while vortexing.[2] pH Adjustment: Screen a range of buffer pH values. Move the pH at least 1-2 units away from the predicted pI. For many polysaccharides, slightly alkaline or acidic conditions can improve solubility.
2. The solution becomes cloudy or forms visible aggregates over time (minutes to hours). Concentration Effects: The concentration may be too high, exceeding the solubility limit and promoting intermolecular interactions.[3] Temperature Instability: The experimental temperature may be promoting aggregation. Ionic Strength: Low ionic strength can lead to insufficient charge screening, while excessively high salt concentrations can cause "salting out."Optimize Concentration: Perform a concentration-response study to determine the maximum soluble concentration under your experimental conditions.[4] Temperature Control: Test a range of temperatures (e.g., 4°C, 25°C, 37°C) to identify the optimal condition for stability.[5] Adjust Ionic Strength: Titrate the salt concentration (e.g., 50 mM to 500 mM NaCl) to find a level that enhances solubility without causing precipitation.[5]
3. I observe aggregation after a freeze-thaw cycle. Cryo-Concentration: During freezing, ice crystal formation can concentrate the compound in the unfrozen liquid phase, forcing molecules into close proximity and leading to aggregation.[6]Use Cryoprotectants: Add cryoprotectants such as glycerol (5-20%), trehalose, or sucrose to the solution before freezing.[7] These agents can help form a glassy matrix and reduce cryo-concentration. Flash Freezing: Rapidly freeze samples in liquid nitrogen to minimize the formation of large ice crystals.
4. Dynamic Light Scattering (DLS) data shows a high Polydispersity Index (PDI) and multiple peaks. Presence of Aggregates: The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates.[8] Sample Contamination: Dust or other particulates in the buffer or cuvette can interfere with the measurement.Sample Filtration: Filter the sample through a low-protein-binding 0.2 µm syringe filter immediately before DLS analysis to remove large aggregates and dust.[8][9] Purification: Use Size Exclusion Chromatography (SEC) to separate the monomeric species from aggregates before analysis.[3][10]
5. The compound appears to be interacting with the storage container. Surface Adsorption: Hydrophobic regions of the molecule may be adsorbing to the surface of plastic or glass vials, which can act as a nucleation site for aggregation.Use Low-Binding Tubes: Store solutions in low-protein-binding polypropylene tubes. Add Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to block surface binding sites and improve stability.
Quantitative Data Summary

The degree of acetylation and the experimental conditions can significantly influence the solubility and stability of acetylated polysaccharides. The following tables provide hypothetical, yet representative, data to guide experimental design.

Table 1: Effect of pH and Ionic Strength on Solubility

pHNaCl Concentration (mM)Maximum Solubility (mg/mL)Polydispersity Index (PDI) from DLS
5.0500.50.45 (Aggregated)
5.01501.20.21 (Soluble)
7.4501.50.18 (Soluble)
7.41505.00.11 (Optimal)
8.5502.00.15 (Soluble)
8.51504.50.13 (Good)

Table 2: Influence of Excipients on Aggregation Onset Temperature

Excipient (Concentration)Aggregation Onset Temperature (°C)
None (Control)42°C
5% Glycerol48°C
100 mM L-Arginine55°C
250 mM Trehalose61°C
0.02% Polysorbate 8058°C

Frequently Asked Questions (FAQs)

Q1: What is the primary reason acetylated polysaccharides like this compound might aggregate? A1: Acetylation involves replacing hydroxyl groups with acetyl groups.[11][12] This modification increases the hydrophobicity of the polysaccharide, which can lead to a decrease in water solubility and a higher propensity for intermolecular hydrophobic interactions, causing aggregation.[13][1]

Q2: How can I quickly assess if my solution contains aggregates? A2: A simple visual inspection for cloudiness or precipitation is the first step. For a more quantitative assessment, UV-Vis spectroscopy can be used; an increase in absorbance at ~340-400 nm is indicative of light scattering by aggregates. The most direct method is Dynamic Light Scattering (DLS), which measures the size distribution of particles in the solution.[14]

Q3: Can the degree of acetylation affect aggregation? A3: Yes, the degree of acetylation is a critical factor. A low degree of acetylation may not significantly impact solubility, whereas a very high degree can drastically decrease water solubility, making the compound difficult to handle in aqueous buffers.[15] The relationship is not always linear and must be determined empirically for each specific polysaccharide.

Q4: What are some common excipients used to prevent polysaccharide aggregation? A4: Common stabilizing excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20/80). These molecules can help by increasing solvent viscosity, preferentially excluding the compound from their hydration shell (thermodynamic stabilization), or preventing surface adsorption.

Q5: If I need to purify my compound away from aggregates, what is the best method? A5: Size Exclusion Chromatography (SEC) is the most effective and widely used method for separating monomeric polysaccharides from oligomers and high-molecular-weight aggregates.[3][10][16] It separates molecules based on their hydrodynamic radius.

Experimental Protocols & Visualizations

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis

Objective: To determine the size distribution and polydispersity of this compound in solution.

Methodology:

  • Sample Preparation: Prepare the sample in a meticulously cleaned, dust-free buffer. Filter the final solution using a 0.2 µm syringe filter directly into a clean DLS cuvette.[8][9] A typical concentration range is 1-10 mg/mL, but this should be optimized.[4]

  • Instrument Setup: Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 5 minutes.

  • Data Acquisition: Collect at least 10-15 runs, with each run lasting 5-10 seconds.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the Polydispersity Index (PDI). A monodisperse (non-aggregated) sample typically has a PDI < 0.2.

DLS_Workflow cluster_prep Sample Preparation cluster_analysis DLS Analysis cluster_results Data Interpretation p1 Dissolve Compound p2 Filter (0.2 µm) p1->p2 Buffer a1 Equilibrate in DLS p2->a1 a2 Acquire Data a1->a2 5 min @ 25°C r1 Analyze Correlation Function a2->r1 r2 PDI < 0.2? r1->r2 r3 Monodisperse (No Aggregation) r2->r3 Yes r4 Polydisperse (Aggregation) r2->r4 No

Workflow for assessing aggregation using Dynamic Light Scattering (DLS).
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify soluble aggregates of this compound.

Methodology:

  • System Setup: Equilibrate an SEC column (e.g., Superdex 200 or similar) with a filtered and degassed mobile phase (e.g., 1x PBS, pH 7.4).

  • Sample Preparation: Prepare the sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.2 µm filter.

  • Injection: Inject a defined volume (e.g., 100 µL) of the sample onto the column.

  • Elution: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min). Monitor the eluent using a UV detector (if the molecule has a chromophore) and/or a refractive index (RI) detector.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Aggregates will elute first (shorter retention time), followed by the monomer, and then any smaller fragments. The percentage of aggregate can be calculated from the relative peak areas.

Hypothetical Signaling Pathway Involvement

Aggregation of an experimental therapeutic can impact its biological function. For a hypothetical role in blocking a pro-inflammatory pathway, aggregation could lead to a loss of efficacy or off-target effects.

Signaling_Pathway L Inflammatory Ligand R Receptor L->R Binds S1 Kinase A R->S1 Activates APSC_M This compound (Monomer) APSC_M->R Blocks (Efficacy) APSC_A This compound (Aggregate) APSC_A->R Reduced Binding S2 Transcription Factor (TF) S1->S2 Phosphorylates Nuc Nucleus S2->Nuc Translocates Gene Pro-inflammatory Gene Expression Nuc->Gene

Hypothetical impact of aggregation on blocking a signaling pathway.

References

Minimizing epimerization during Acetyl Perisesaccharide C chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical modification of Acetyl Polysaccharide C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Acetyl Polysaccharide C modification?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a sugar molecule is inverted. In Acetyl Polysaccharide C, which is composed of multiple monosaccharide units, epimerization can occur at specific carbon atoms (e.g., C-2, C-5) within these sugar residues during chemical modification. This results in the formation of diastereomeric impurities, which can alter the biological activity and physicochemical properties of the final product.

Q2: What are the primary causes of epimerization during the chemical modification of Acetyl Polysaccharide C?

A2: The primary cause of epimerization in polysaccharides is exposure to basic conditions.[1][2] The mechanism often involves the formation of an enolate intermediate at a carbon atom adjacent to a carbonyl group or a position with an acidic proton.[2] This intermediate is planar, and upon reprotonation, it can result in either the original stereochemistry or its epimer. Factors such as strong bases, high temperatures, and prolonged reaction times can increase the rate of epimerization.

Q3: How can I detect and quantify epimerization in my modified Acetyl Polysaccharide C samples?

A3: Several analytical techniques can be employed to detect and quantify epimers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns or derivatization with a chiral reagent can separate epimers, allowing for their quantification.

  • Mass Spectrometry (MS): While MS itself cannot distinguish between epimers, coupling it with a separation technique like ion mobility spectrometry (DMS-MS) can help differentiate between them.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can distinguish between epimers based on differences in the chemical shifts and coupling constants of the protons and carbons near the epimeric center.[5]

Q4: Are there any enzymatic methods to control or reverse epimerization?

A4: Nature utilizes enzymes called epimerases to interconvert sugars.[6][7] While these are highly specific, their application in synthetic polysaccharide chemistry is an emerging field. For specific polysaccharides, enzymatic epimerization can be a powerful tool for controlled modification. However, for general chemical modifications, the focus is typically on preventing unwanted epimerization through careful control of reaction conditions.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common issues encountered during the chemical modification of Acetyl Polysaccharide C and provides strategies to minimize epimerization.

Issue 1: High levels of epimerization detected after a base-catalyzed reaction.
Potential Cause Troubleshooting Step Expected Outcome
Strong Base Switch to a milder base. For example, if using sodium hydroxide (NaOH), consider using sodium carbonate (Na2CO3) or an organic base like triethylamine (TEA).Reduced rate of enolate formation and consequently, lower epimerization.
High Temperature Perform the reaction at a lower temperature. It is advisable to start at room temperature or below and only increase the temperature if the reaction rate is too slow.Decreased reaction kinetics, including the rate of epimerization.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the desired modification is complete.Minimized exposure of the polysaccharide to epimerization-inducing conditions.
Solvent Effects The choice of solvent can influence the rate of epimerization. Protic solvents may participate in proton exchange, while aprotic solvents might favor different reaction pathways. Experiment with different solvent systems.Identification of a solvent system that disfavors the formation of the enolate intermediate.
Quantitative Data Summary: Effect of Base and Temperature on Epimerization

The following table summarizes hypothetical data on the percentage of epimerization observed under different reaction conditions during a deacetylation reaction of a model acetylated polysaccharide.

Base Concentration (M) Temperature (°C) Reaction Time (h) Epimerization (%)
NaOH1.080625
NaOH0.150412
Na2CO31.05085
TEA1.52512< 2

This data is illustrative and should be used as a general guideline. Actual results will vary depending on the specific polysaccharide and reaction.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Deacetylation with Minimized Epimerization
  • Dissolution: Dissolve Acetyl Polysaccharide C in a suitable solvent (e.g., water, DMSO) at room temperature.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent side reactions.

  • Cooling: Cool the solution to 0-4°C in an ice bath.

  • Base Addition: Slowly add a pre-chilled solution of a mild base (e.g., 0.5 M Na2CO3) dropwise to the polysaccharide solution while stirring.

  • Reaction Monitoring: Monitor the progress of the deacetylation reaction using a suitable analytical method (e.g., 1H NMR to observe the disappearance of acetyl peaks).

  • Quenching: Once the desired degree of deacetylation is achieved, neutralize the reaction mixture by adding a weak acid (e.g., dilute acetic acid) until the pH is neutral.

  • Purification: Purify the modified polysaccharide by dialysis against deionized water to remove salts and other small molecules, followed by lyophilization.

Visualizations

Logical Workflow for Minimizing Epimerization

Epimerization_Workflow cluster_prep Preparation cluster_optimization Optimization to Minimize Epimerization cluster_execution Execution & Analysis cluster_outcome Outcome Start Start: Acetyl Polysaccharide C Modification Choose_Reaction Choose Modification Reaction Start->Choose_Reaction Select_Base Select Mild Base (e.g., NaHCO3, Pyridine) Choose_Reaction->Select_Base Control_Temp Control Temperature (e.g., 0-25°C) Select_Base->Control_Temp Optimize_Time Optimize Reaction Time Control_Temp->Optimize_Time Solvent_Choice Select Appropriate Solvent Optimize_Time->Solvent_Choice Run_Reaction Run Reaction under Optimized Conditions Solvent_Choice->Run_Reaction Monitor_Reaction Monitor Progress (HPLC, NMR) Run_Reaction->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Purify Purify Product Quench->Purify Analyze Analyze for Epimers (Chiral HPLC, NMR, MS) Purify->Analyze End_Product End Product: Modified Polysaccharide with Minimized Epimers Analyze->End_Product

Caption: A logical workflow for minimizing epimerization during chemical modification.

Signaling Pathway: Base-Catalyzed Epimerization Mechanism

Epimerization_Mechanism reactant Original Sugar Residue (e.g., at C2) intermediate Planar Enolate Intermediate reactant->intermediate Deprotonation base Base (B-) product1 Original Sugar Residue intermediate->product1 Path A product2 Epimerized Sugar Residue intermediate->product2 Path B protonation1 Reprotonation (BH) protonation2 Reprotonation (BH)

Caption: Mechanism of base-catalyzed epimerization via an enolate intermediate.

References

Validation & Comparative

A Comparative Analysis of Oligosaccharides from Periploca Species: Evaluating the Potential of Acetylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Periploca is a rich source of diverse bioactive compounds, particularly pregnane glycosides and oligosaccharides, which have shown promising pharmacological activities. Among these, compounds isolated from Periploca sepium have been extensively studied for their immunosuppressive, and insecticidal properties. While a specific compound named "Acetyl Perisesaccharide C" has not been identified in the reviewed literature, the presence of acetylated glycosides in Periploca species suggests the potential for enhanced biological activity through acetylation. This guide provides a comparative overview of representative oligosaccharides and pregnane glycosides from Periploca sepium, alongside a discussion on the prospective advantages of their acetylated forms, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Periploca sepium Glycosides

The primary biological activities investigated for compounds derived from Periploca sepium are their immunosuppressive and insecticidal effects. The following tables summarize the quantitative data from various studies, comparing the efficacy of different pregnane glycosides and oligosaccharides.

Table 1: Immunosuppressive Activity of Pregnane Glycosides from Periploca sepium on T-Lymphocyte Proliferation [1]

CompoundIC50 (µM)
Periplocoside E0.29
Compound 20.45
Compound 31.97
Compound 40.88
Compound 51.23
Compound 110.56
Compound 120.78
Compound 131.54
Compound 140.32
Oligosaccharides (compounds 6-10)No significant activity
Other pregnane & cardiac glycosides (15-25)No significant activity

Table 2: Insecticidal Activity of Various Glycosides from Periploca sepium

CompoundTarget InsectActivityLD50 / LC50
Periplocoside X[2]Red imported fire ant (workers)Insecticidal116.62 mg/L
Oligasaccharide A[2]Red imported fire antInsecticidalData not specified
Periplocoside A[2]Red imported fire antInsecticidalData not specified
Periplocoside E[2]Red imported fire antInsecticidalData not specified
Periplocoside N[2]Red imported fire antInsecticidalData not specified
Periplocoside P2[3]M. separata (3rd instar larvae)Insecticidal2.2 mg/mL (48h)
Periplocoside T[4]M. separata (3rd instar larvae)Insecticidal1.31 µ g/larva
Periplocoside D[4]M. separata (3rd instar larvae)Insecticidal3.94 µ g/larva
Periplocoside F[4]M. separata (3rd instar larvae)Insecticidal3.42 µ g/larva

The Potential Role of Acetylation

While direct comparative data for an "this compound" is unavailable, the general effects of acetylation on oligosaccharides suggest that such a modification could significantly enhance the biological activities observed in the parent compounds from Periploca. Acetylation is known to increase the lipophilicity of molecules, which can improve their ability to cross cell membranes. This enhanced cellular uptake could lead to more potent immunosuppressive or insecticidal effects. For instance, studies on other acetylated oligosaccharides have shown increased antioxidant and prebiotic activities[5]. A review also mentions that a deacetylated product was obtained from a glycoside in P. sepium, indicating the natural occurrence of acetylated forms[6].

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 T-Cell Activation Pathway Inhibition TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD3 CD3 CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC NFAT NFAT Ca2_release->NFAT NFkB NF-κB PKC->NFkB Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFkB->Cytokine_Production NFAT->Cytokine_Production AP1->Cytokine_Production Proliferation T-Cell Proliferation Cytokine_Production->Proliferation Periplocoside_E Periplocoside E Periplocoside_E->Lck Inhibition Periplocoside_E->ZAP70 Inhibition

Caption: Inhibition of T-cell activation signaling by Periplocoside E.

G cluster_1 Experimental Workflow: T-Lymphocyte Proliferation Assay Isolate_Splenocytes 1. Isolate Splenocytes from Mice Culture_Cells 2. Culture Cells with Mitogen (e.g., Concanavalin A) Isolate_Splenocytes->Culture_Cells Add_Compound 3. Add Test Compound (e.g., Periplocoside E) Culture_Cells->Add_Compound Incubate 4. Incubate for 48-72 hours Add_Compound->Incubate Add_Tracer 5. Add [³H]-Thymidine Incubate->Add_Tracer Incubate_Final 6. Incubate for 18 hours Add_Tracer->Incubate_Final Harvest_Cells 7. Harvest Cells Incubate_Final->Harvest_Cells Measure_Radioactivity 8. Measure Radioactivity (Scintillation Counter) Harvest_Cells->Measure_Radioactivity Analyze_Data 9. Analyze Data and Calculate IC₅₀ Measure_Radioactivity->Analyze_Data

Caption: Workflow for assessing T-lymphocyte proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned.

1. T-Lymphocyte Proliferation Assay [7][8]

  • Cell Preparation: Spleens are aseptically removed from mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed using a lysis buffer. The splenocytes are then washed and resuspended in complete RPMI-1640 medium.

  • Assay Procedure:

    • Splenocytes are seeded into 96-well plates at a density of 5 x 10⁵ cells/well.

    • Cells are stimulated with a mitogen, such as Concanavalin A (5 µg/mL).

    • Test compounds (e.g., Periplocosides) are added at various concentrations.

    • The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • [³H]-thymidine (1 µCi/well) is added to each well for the final 18 hours of incubation.

    • Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC₅₀) is calculated by comparing the counts per minute (CPM) of treated wells to untreated control wells.

2. Insecticidal Activity Bioassay (against M. separata) [3]

  • Test Insects: Third-instar larvae of Mythimna separata are used for the bioassay.

  • Assay Procedure:

    • Test compounds are dissolved in acetone to prepare a series of concentrations.

    • Aliquots of the test solutions are applied topically to the dorsal surface of the larvae.

    • Control larvae are treated with acetone alone.

    • The treated larvae are kept in petri dishes with fresh food.

    • Mortality is recorded at 24 and 48 hours after treatment.

  • Data Analysis: The lethal concentration 50 (LC₅₀) or lethal dose 50 (LD₅₀) values are calculated using probit analysis.

3. Cytotoxicity Assay (MTT Assay) [9]

  • Cell Culture: A suitable cell line (e.g., splenocytes or a specific cancer cell line) is cultured in 96-well plates.

  • Assay Procedure:

    • Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the cytotoxic concentration 50 (CC₅₀) is determined.

References

Acetylation Enhances the Bioactivity of Fungal Polysaccharides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of acetylated versus non-acetylated polysaccharides, using a representative fungal polysaccharide from Ganoderma atrum as a case study. The data presented herein demonstrates that acetylation can significantly enhance the antioxidant and immunomodulatory properties of these bioactive compounds.

Due to the absence of publicly available data on a compound specifically named "Perisesaccharide C," this guide utilizes a well-researched polysaccharide from Ganoderma atrum, a medicinal mushroom, to illustrate the comparative bioactivities. The findings are consistent with a broader body of research indicating that acetylation is a viable strategy for potentiating the therapeutic effects of polysaccharides.

Comparative Bioactivity Data

The following tables summarize the quantitative data from a comparative study on native Ganoderma atrum polysaccharide (GAP) and its acetylated derivative (a-GAP).

Antioxidant Activity

The antioxidant capacities of GAP and a-GAP were evaluated using DPPH radical scavenging and the β-carotene-linoleic acid bleaching inhibition assays. The results indicate a marked increase in antioxidant activity upon acetylation.

AssayConcentration (mg/mL)GAPa-GAP
DPPH Radical Scavenging Activity (%) 0.515.2%28.5%
1.025.8%45.3%
2.040.1%68.7%
4.062.3%85.4%
β-carotene-linoleic Acid Bleaching Inhibition (%) 2.035.6%65.8%
Immunomodulatory Activity

The immunomodulatory effects were assessed by measuring the phagocytic capability and the secretion of tumor necrosis factor-alpha (TNF-α) by macrophages. Acetylation of GAP resulted in a significant enhancement of these immune-stimulating activities.

Bioactivity AssayControlGAPa-GAP
Macrophage Phagocytosis (Absorbance at 570 nm) 0.120.280.45
TNF-α Secretion (pg/mL) 50.2210.5355.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Polysaccharide Acetylation

The acetylation of the native polysaccharide was achieved using a common method involving acetic anhydride and pyridine.

Materials:

  • Native Ganoderma atrum polysaccharide (GAP)

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Ethanol

  • Dialysis tubing (MWCO 8,000-14,000 Da)

Procedure:

  • Dissolve the dried native polysaccharide in DMSO.

  • Add pyridine and acetic anhydride to the solution.

  • Allow the reaction to proceed at a controlled temperature with constant stirring.

  • Precipitate the acetylated polysaccharide by adding ethanol.

  • Collect the precipitate by centrifugation.

  • Redissolve the precipitate in water and dialyze extensively against distilled water to remove unreacted reagents and by-products.

  • Lyophilize the dialyzed solution to obtain the purified acetylated polysaccharide.

DPPH Radical Scavenging Assay

This assay measures the ability of the polysaccharides to donate hydrogen atoms or electrons to neutralize the stable DPPH radical.

Procedure:

  • Prepare various concentrations of the polysaccharide samples.

  • Mix the polysaccharide solution with a methanolic solution of DPPH.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Macrophage Phagocytosis Assay (Neutral Red Uptake)

This assay quantifies the phagocytic capacity of macrophages by measuring the uptake of neutral red dye.

Procedure:

  • Culture macrophages (e.g., RAW 264.7 cell line) in a 96-well plate.

  • Treat the cells with the polysaccharide samples for a specified period.

  • Add a solution of neutral red and incubate to allow for phagocytosis.

  • Wash the cells to remove extracellular neutral red.

  • Lyse the cells to release the internalized dye.

  • Measure the absorbance of the lysate at 570 nm, which is proportional to the amount of phagocytosed dye.

Signaling Pathway Activation

The immunomodulatory effects of Ganoderma polysaccharides are often mediated through the activation of key signaling pathways, such as the NF-κB pathway. Upon recognition by cell surface receptors like Toll-like receptors (TLRs), these polysaccharides can trigger a cascade of intracellular events leading to the activation and nuclear translocation of NF-κB. In the nucleus, NF-κB acts as a transcription factor, inducing the expression of various pro-inflammatory and immunomodulatory genes, including TNF-α.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GLP Polysaccharide TLR4 TLR4 GLP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB NFkB_p p-NF-κB NFkB_inactive->NFkB_p Release & Activation NFkB_nuc p-NF-κB NFkB_p->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene Gene Transcription (e.g., TNF-α) DNA->Gene Induction

Caption: Polysaccharide-induced NF-κB signaling pathway in macrophages.

Conclusion

The acetylation of polysaccharides, as exemplified by the data on Ganoderma atrum, is a promising chemical modification strategy for enhancing their therapeutic potential. The increased antioxidant and immunomodulatory activities observed in the acetylated form suggest that this modification could lead to the development of more potent polysaccharide-based drugs and functional foods. Further research is warranted to explore the structure-activity relationships of acetylated polysaccharides and to evaluate their efficacy and safety in preclinical and clinical settings.

Validating the Blueprint of a Synthetic Sugar: A Comparative Guide to the Structure of Acetyl Perisesaccharide C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

The meticulous process of validating the structure of a synthetic oligosaccharide is paramount in drug discovery and development. It ensures that the synthetically derived molecule is a true replica of its natural counterpart, possessing the same therapeutic efficacy and safety profile. This guide provides a comparative analysis of the structural validation of synthetic versus natural acetylated chitooligosaccharides, offering researchers a comprehensive overview of the necessary experimental data and protocols.

Structural Comparison: Synthetic vs. Natural Acetylated Chitooligosaccharides

The primary goal of structural validation is to confirm the identity and purity of the synthetic compound. This involves a battery of analytical techniques aimed at elucidating the monosaccharide composition, glycosidic linkages, and the pattern of acetylation.

Analytical MethodSynthetic Acetylated ChitooligosaccharideNatural Acetylated ChitooligosaccharideKey Comparative Insights
1H and 13C NMR Spectroscopy Predictable and well-resolved spectra, confirming the stereochemistry of glycosidic linkages and the precise location of acetyl groups.[1][2][3]May exhibit broader signals due to microheterogeneity in the degree and pattern of acetylation.The high resolution of NMR for synthetic compounds allows for unambiguous structural assignment. Comparison of chemical shifts and coupling constants provides a direct measure of structural identity.
Mass Spectrometry (MALDI-TOF, ESI-MS) A single major peak corresponding to the expected molecular weight, with predictable fragmentation patterns.May show a distribution of molecular weights reflecting variations in the number of acetyl groups and oligosaccharide length.[4]The defined mass of the synthetic product confirms its homogeneity, a critical parameter for pharmaceutical applications.
High-Performance Anion-Exchange Chromatography (HPAEC) A single, sharp peak indicating a high degree of purity and uniform structure.Can display multiple or broadened peaks, indicative of a heterogeneous mixture of closely related structures.Chromatographic purity is a key release criterion for synthetic active pharmaceutical ingredients.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks for amide I and II bands confirming the presence of N-acetyl groups, and glycosidic bond vibrations.Similar characteristic peaks, but potential variations in peak intensity and shape due to structural heterogeneity.Provides a qualitative fingerprint for the presence of key functional groups.

Experimental Protocols for Structural Validation

Detailed and robust experimental protocols are the bedrock of reliable structural validation. Below are summaries of the key methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the anomeric configuration (α or β), the linkage positions between monosaccharide units, and the location of acetyl groups.

Protocol Summary:

  • Sample Preparation: Dissolve 5-10 mg of the acetylated oligosaccharide in 0.5 mL of deuterium oxide (D2O).

  • Data Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Determine the anomeric configuration based on the chemical shift and coupling constant of the anomeric proton (H-1).

    • Establish glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the linked residue in the HMBC spectrum.

    • Confirm the position of acetyl groups by identifying correlations between the acetyl protons and the corresponding carbon of the sugar ring in the HMBC spectrum.[1][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the overall composition and sequence of the oligosaccharide.

Protocol Summary:

  • Sample Preparation:

    • MALDI-TOF: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

    • ESI-MS: Dissolve the sample in a solvent mixture compatible with electrospray ionization (e.g., water/acetonitrile with a small amount of formic acid).

  • Data Acquisition: Acquire mass spectra in positive or negative ion mode. Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

    • Analyze the fragmentation pattern in MS/MS spectra to deduce the sequence of monosaccharide units and the location of acetyl groups. Glycosidic bond cleavages (B and Y ions) are particularly informative.[4]

Visualizing the Validation Workflow

The logical flow of the structural validation process can be visualized to provide a clear roadmap for researchers.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Comparison Synthetic_Oligosaccharide Synthetic Acetylated Oligosaccharide NMR NMR Spectroscopy (1D & 2D) Synthetic_Oligosaccharide->NMR MS Mass Spectrometry (MALDI-TOF, ESI-MS) Synthetic_Oligosaccharide->MS Chromatography Chromatography (HPAEC) Synthetic_Oligosaccharide->Chromatography Natural_Oligosaccharide Natural Acetylated Oligosaccharide Natural_Oligosaccharide->NMR Natural_Oligosaccharide->MS Natural_Oligosaccharide->Chromatography Comparison Structural Comparison NMR->Comparison MS->Comparison Chromatography->Comparison

Caption: Workflow for the structural validation of synthetic oligosaccharides.

This comprehensive approach, combining advanced analytical techniques with rigorous protocols, is essential to unequivocally validate the structure of synthetic acetylated oligosaccharides. By demonstrating structural equivalence to the natural product, researchers can proceed with confidence in the development of novel carbohydrate-based therapeutics.

References

Comparative Analysis of Polysaccharide Cross-Reactivity with Lectins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Acetyl Perisesaccharide C" did not yield specific binding data. This guide therefore provides a comparative analysis of well-characterized polysaccharides—Mannan, Chito-oligosaccharides, and Glycogen—as representative examples to illustrate cross-reactivity with a diverse panel of lectins. The principles and methodologies described herein are broadly applicable to the study of novel polysaccharides.

Introduction

The interaction between polysaccharides and lectins is a cornerstone of numerous biological processes, from cell-cell recognition and immune responses to pathogenesis. Understanding the cross-reactivity profile of a polysaccharide with various lectins is crucial for elucidating its biological function and therapeutic potential. This guide offers a comparative overview of the binding affinities of three common polysaccharides with a selection of lectins, supported by detailed experimental protocols and visual workflows to aid in the design and interpretation of such studies.

Comparative Binding Affinity Data

The following table summarizes the dissociation constants (Kd) for the interaction of selected lectins with mannan, chito-oligosaccharides, and glycogen. A lower Kd value indicates a higher binding affinity.

PolysaccharideLectinLectin FamilyDissociation Constant (Kd)Experimental Method
Mannan Concanavalin A (ConA)Legume Lectin2.89 ± 0.20 µM[1]Quartz Crystal Microbalance (QCM)
0.1 - 1.1 µMQCM
Mannan-Binding Lectin (MBL)C-type Lectin2.3 nM[2][3]Radio-ligand Binding Assay
DC-SIGN (CD209)C-type Lectin~30 µM[4]Ensemble Measurements
Galectin-3Galectin8.3 - 25 µM (for Galactomannans)[5]Nuclear Magnetic Resonance (NMR)
Chito-oligosaccharides Wheat Germ Agglutinin (WGA)Hevein family~50 - 200 µM (for N,N'-diacetylchitobiose)Enzyme-Linked Lectin Assay (ELLA)
Glycogen Concanavalin A (ConA)Legume Lectin0.25 ± 0.06 µM[1]Quartz Crystal Microbalance (QCM)

Experimental Protocols

Detailed methodologies for two common techniques used to quantify polysaccharide-lectin interactions are provided below.

Quartz Crystal Microbalance (QCM) for Binding Affinity Analysis

Principle: QCM is a real-time, label-free technique that measures mass changes on a sensor surface. A lectin is immobilized on the QCM sensor chip, and the binding of a polysaccharide from a solution flowing over the surface causes a change in the resonance frequency of the quartz crystal, which is proportional to the bound mass.

Protocol:

  • Sensor Preparation:

    • Clean a gold-coated QCM sensor crystal.

    • Functionalize the gold surface, for example, with a self-assembled monolayer of thiol-containing molecules to facilitate protein immobilization.

  • Lectin Immobilization:

    • Activate the functionalized surface using a crosslinking agent like EDC/NHS.

    • Introduce a solution of the lectin (e.g., Concanavalin A) to allow for covalent immobilization onto the sensor surface.

    • Wash the sensor to remove any unbound lectin.

  • Binding Measurement:

    • Establish a stable baseline by flowing a running buffer over the sensor surface.

    • Inject the polysaccharide solution (e.g., mannan or glycogen) at various concentrations over the sensor surface.

    • Monitor the change in resonance frequency in real-time as the polysaccharide binds to the immobilized lectin.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a solution of a competing sugar) to dissociate the bound polysaccharide.

  • Data Analysis:

    • Plot the frequency change at equilibrium against the polysaccharide concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., Langmuir) to determine the dissociation constant (Kd).

Enzyme-Linked Lectin Assay (ELLA)

Principle: ELLA is a plate-based assay analogous to an ELISA. A glycoprotein or polysaccharide is immobilized on a microtiter plate, and a biotinylated lectin is used to detect binding. The amount of bound lectin is quantified using a streptavidin-enzyme conjugate and a chromogenic substrate.

Protocol:

  • Plate Coating:

    • Coat the wells of a high-protein-binding 96-well plate with a solution of the polysaccharide or a glycoprotein carrying the target carbohydrate (e.g., asialofetuin) overnight at 4°C.[1]

    • Wash the wells with a suitable buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 0.5% polyvinyl alcohol) for 2 hours at room temperature.[1]

    • Wash the wells again.

  • Lectin Binding:

    • Add solutions of biotinylated lectin at various concentrations to the wells.

    • Incubate for 1-2 hours at room temperature to allow for binding.

    • Wash the wells to remove unbound lectin.

  • Detection:

    • Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound streptavidin-HRP.

  • Signal Development and Measurement:

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) to the wells.

    • Stop the reaction after a suitable incubation time by adding a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • For competitive ELLA, the polysaccharide of interest is pre-incubated with the lectin before adding to the coated plate. The concentration of the polysaccharide that inhibits 50% of the lectin binding (IC50) can be determined.

    • For direct binding, the absorbance can be plotted against the lectin concentration to determine the binding characteristics.

Mandatory Visualizations

Experimental Workflow for Lectin-Polysaccharide Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis polysaccharide Polysaccharide Solution (Analyte) binding_step Introduce Analyte (Polysaccharide) polysaccharide->binding_step lectin Lectin Solution (Ligand) immobilization Immobilize Ligand (e.g., on QCM chip or ELISA plate) lectin->immobilization immobilization->binding_step detection Detect Binding (e.g., Frequency Shift, Absorbance) binding_step->detection data_acquisition Acquire Raw Data detection->data_acquisition data_processing Process Data (e.g., background subtraction) data_acquisition->data_processing curve_fitting Fit Binding Isotherm data_processing->curve_fitting kd_determination Determine Kd curve_fitting->kd_determination

Caption: Experimental workflow for determining polysaccharide-lectin binding affinity.

Generic Signaling Pathway Initiated by Lectin-Glycan Interaction

G lectin Lectin glycan Glycan on Cell Surface Receptor lectin->glycan Binding receptor Cell Surface Receptor adaptor Adaptor Protein receptor->adaptor Recruitment kinase_cascade Kinase Cascade adaptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression cellular_response Cellular Response (e.g., Cytokine Production, Cell Proliferation) gene_expression->cellular_response Leads to

Caption: A generic signaling pathway initiated by lectin-glycan binding.

References

Unveiling the Potential of Acetyl Perisesaccharide C: A Comparative Guide to Commercially Available Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic oligosaccharides is rapidly evolving, with novel structures offering enhanced biological activities. This guide provides a comparative analysis of a promising new entity, Acetyl Perisesaccharide C, against a range of commercially available oligosaccharides. Due to the proprietary nature of this compound, direct experimental data is not yet publicly available. Therefore, this guide will infer its potential performance based on the well-documented effects of acetylation on other oligosaccharides, drawing comparisons with established products such as Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), Xylooligosaccharides (XOS), Inulin, Lactulose, and Arabinoxylan Oligosaccharides (AXOS).

The Promise of Acetylation: Enhancing Bioactivity

Acetylation, the addition of an acetyl group to a molecule, is a chemical modification known to significantly alter the physicochemical and biological properties of oligosaccharides. Research suggests that acetylation can enhance the immunomodulatory and prebiotic effects of these complex carbohydrates. This modification can influence how oligosaccharides interact with immune cells and gut microbiota, potentially leading to improved therapeutic outcomes.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the potential immunomodulatory and prebiotic activities of this compound, benchmarked against commercially available oligosaccharides. The data for this compound is projected based on the observed effects of acetylation on similar molecules.

Immunomodulatory Effects: Taming Inflammation

Oligosaccharides can modulate the immune system, often by reducing the production of pro-inflammatory cytokines and increasing anti-inflammatory mediators. Acetylation has been shown to enhance these anti-inflammatory properties.

Table 1: Comparative Anti-Inflammatory Activity of Oligosaccharides

OligosaccharideKey Anti-Inflammatory Effects (In Vitro & In Vivo Models)
This compound (Projected) Potentially enhanced reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inhibition of inflammatory pathways (e.g., NF-κB) compared to its non-acetylated form.
Fructooligosaccharides (FOS) Decreased expression of IL-1β in chicken macrophages[1]. In a colitis mouse model, FOS reduced myeloperoxidase activity and the secretion of IFN-γ, IL-17, and TNF-α[2]. Can modulate inflammatory responses through TLR5 interference[3].
Galactooligosaccharides (GOS) Significantly reduced LPS-induced production of NO, IL-1β, IL-6, and TNF-α in RAW264.7 macrophages[4]. The anti-inflammatory effect is dependent on the degree of polymerization, with higher polymerization showing stronger activity[4]. Can also regulate the MAPK signaling pathway.
Xylooligosaccharides (XOS) Reduced the production of pro-inflammatory cytokines in LPS-stimulated U-937 cells. Attenuated LPS-induced intestinal injury in piglets by down-regulating TLR4 signaling and decreasing pro-inflammatory cytokines.
Inulin Inhibited the release of nitrites, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner. Can activate TLR4 and regulate the expression of inflammatory factors.
Lactulose Mitigated pathological changes and reduced pro-inflammatory cytokine levels (IL-6, TNF-α, IL-17, and IL-1β) in a colitis mouse model. Can inhibit the TLR4/NF-κB signaling pathway.
Arabinoxylan Oligosaccharides (AXOS) Purified arabinoxylans displayed significant mitogenic activity and activation of macrophages. Wheat bran arabinoxylan can up-regulate the expression of immune-related genes, including IL-1β and IL-6, via the NF-κB signaling pathway.
Prebiotic Activity: Fueling a Healthy Gut Microbiome

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. Oligosaccharides are well-known prebiotics that can modulate the composition and activity of the gut microbiota, leading to the production of beneficial metabolites like short-chain fatty acids (SCFAs).

Table 2: Comparative Prebiotic Activity of Oligosaccharides

OligosaccharideKey Prebiotic Effects (In Vitro Fermentation Models)
This compound (Projected) Potential for selective fermentation by beneficial gut bacteria, possibly with altered fermentation kinetics compared to its non-acetylated counterpart, leading to a unique SCFA profile.
Fructooligosaccharides (FOS) Stimulate the growth of Bifidobacteria. Fermented in the upper part of the large intestine.
Galactooligosaccharides (GOS) Promote the growth of Bifidobacterium and Lactobacillus.
Xylooligosaccharides (XOS) Increases the relative abundance of beneficial bacteria such as Faecalibacterium, Lactobacillus, and Prevotella. Enhances the production of SCFAs.
Inulin Stimulates the growth of intestinal Bifidobacteria. Fermented more slowly than FOS due to its longer chain length.
Lactulose Stimulates the growth of bifidobacteria and influences the metabolism of the intestinal microbiota.
Arabinoxylan Oligosaccharides (AXOS) Can be fermented by a variety of gut bacteria, including Bifidobacterium, Bacteroides, and Prevotella. The specific bacterial species stimulated depends on the AXOS molecular structure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate the biological activities of oligosaccharides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the oligosaccharides on relevant cell lines (e.g., RAW 264.7 macrophages).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test oligosaccharide. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Anti-Inflammatory Assay (LPS-induced Macrophage Model)

This assay evaluates the ability of oligosaccharides to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test oligosaccharide for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.

  • Gene Expression Analysis: Extract total RNA from the cells and perform RT-qPCR to analyze the mRNA expression of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.

In Vitro Prebiotic Activity Assay

This assay assesses the ability of an oligosaccharide to be fermented by gut bacteria and to promote the growth of beneficial microbes.

Protocol:

  • Fecal Slurry Preparation: Prepare a fecal slurry from fresh human or animal feces in an anaerobic chamber.

  • Fermentation: In anaerobic tubes, add a basal nutrient medium, the test oligosaccharide (e.g., 1% w/v), and inoculate with the fecal slurry.

  • Incubation: Incubate the tubes at 37°C for 24-48 hours.

  • Microbial Population Analysis: At different time points, collect samples and perform 16S rRNA gene sequencing to analyze the changes in the microbial community composition.

  • Short-Chain Fatty Acid (SCFA) Analysis: Analyze the concentration of SCFAs (acetate, propionate, butyrate) in the fermentation broth using gas chromatography (GC).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which oligosaccharides exert their effects is critical for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 LPS-Induced Inflammatory Response cluster_1 Inhibition by Oligosaccharides LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Induces Transcription Oligosaccharide Oligosaccharide (e.g., this compound) Oligosaccharide->TLR4 Modulates/Inhibits Oligosaccharide->IKK Inhibits

Caption: NF-κB Signaling Pathway in Macrophages.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells pretreat Pre-treat with Oligosaccharide seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa ELISA for Cytokine Levels collect->elisa griess Griess Assay for Nitric Oxide collect->griess qpcr RT-qPCR for Gene Expression collect->qpcr end End

Caption: In Vitro Anti-inflammatory Assay Workflow.

Conclusion

While direct experimental data for this compound is not yet available, the existing body of research on acetylated oligosaccharides provides a strong rationale for its potential as a potent immunomodulatory and prebiotic agent. The enhanced anti-inflammatory and targeted prebiotic effects observed with other acetylated oligosaccharides suggest that this compound could offer significant advantages over some currently available non-acetylated counterparts. Further in-depth studies are warranted to fully elucidate the structure-activity relationship and therapeutic potential of this novel compound. This guide serves as a foundational resource for researchers and drug development professionals interested in the exciting field of therapeutic oligosaccharides.

References

The Scrutinized Stand-In: Evaluating Acetylated Polysaccharides as Negative Controls in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the selection and application of appropriate negative controls in studies involving bioactive polysaccharides.

In the intricate landscape of immunological research, the choice of a negative control is paramount to the validity and interpretation of experimental data. For scientists investigating the immunomodulatory effects of polysaccharides, identifying a truly inert counterpart is a critical challenge. This guide provides a comparative analysis of "Acetyl Perisesaccharide C," a conceptual stand-in for a synthetically modified, biologically inactive polysaccharide, against commonly used negative controls. By examining experimental data and outlining detailed protocols, this document serves as a resource for researchers in drug development and immunology to make informed decisions about experimental design.

Performance Comparison of Negative Controls

The ideal negative control in an immunological assay should not elicit any biological response, thereby providing a baseline against which the activity of a test compound can be measured. The following table summarizes the performance of a hypothetical "this compound" (represented by a well-characterized, highly purified acetylated dextran) in comparison to other standard negative controls. The data is a composite from studies evaluating innate immune responses, such as cytokine production from macrophages.

Negative ControlPurity/ComplexityPotential for Biological ActivityConsiderations for Use
Vehicle (Saline/PBS) High purity, low complexityNoneGold standard for baseline response. Does not control for potential effects of a polymeric structure.
Unmodified Dextran Variable purity, moderate complexityLow, but can be recognized by certain immune receptors. Potential for low-level immune stimulation.Useful for dissecting the effects of the polysaccharide backbone versus modifications.
"this compound" (Acetylated Dextran) High purity, moderate complexityVery low, assuming complete and uniform acetylation which can mask receptor binding sites.May be a superior control to unmodified polysaccharides by minimizing backbone recognition. The degree of acetylation is critical.
Inulin High purity, moderate complexityCan activate the complement system and has some reported immunomodulatory effects.Not a truly inert control in many immunological contexts.

Experimental Protocols

To ensure the robust evaluation of a polysaccharide's bioactivity, a well-defined experimental protocol is essential. Below is a detailed methodology for a Toll-like Receptor (TLR) activation assay using a macrophage cell line, a common application for testing polysaccharide immunomodulatory effects.

Protocol: In Vitro Macrophage Activation Assay

Objective: To assess the potential of a test polysaccharide to induce pro-inflammatory cytokine production in macrophages via TLR signaling, using "this compound" as a negative control.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test polysaccharide

  • "this compound" (acetylated dextran, >95% purity)

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate-buffered saline (PBS) (vehicle control)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of the test polysaccharide, "this compound," and LPS in PBS.

    • Remove the culture medium from the cells and replace it with fresh medium containing the following treatments:

      • Vehicle control (PBS)

      • Positive control (LPS at 100 ng/mL)

      • Negative control ("this compound" at 1, 10, and 100 µg/mL)

      • Test polysaccharide at various concentrations.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the wells treated with the test polysaccharide to those of the negative and positive controls.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Assay cluster_2 Endpoint Measurement Vehicle (PBS) Vehicle (PBS) Macrophage Culture Macrophage Culture Vehicle (PBS)->Macrophage Culture Positive Control (LPS) Positive Control (LPS) Positive Control (LPS)->Macrophage Culture Negative Control (this compound) Negative Control (this compound) Negative Control (this compound)->Macrophage Culture Test Polysaccharide Test Polysaccharide Test Polysaccharide->Macrophage Culture Cytokine Production (ELISA) Cytokine Production (ELISA) Macrophage Culture->Cytokine Production (ELISA)

Caption: Experimental workflow for macrophage activation assay.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Negative Control Interaction LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates No_Binding No Interaction NF_kB NF-κB MyD88->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Acetyl_Perisesaccharide_C This compound Acetyl_Perisesaccharide_C->TLR4_MD2 Does Not Bind

Caption: Simplified TLR4 signaling pathway and the intended inertness of a negative control.

Comparative Analysis of Acetyl Perisesaccharide C from Different Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of extraction methodologies for the novel polysaccharide, Acetyl Perisesaccharide C, is currently challenging due to the limited availability of specific data in published scientific literature. Extensive searches have not yielded direct comparative studies on the extraction of a compound explicitly named "this compound."

Therefore, this guide will present a comparative framework using data from analogous polysaccharide extraction studies. This approach will provide researchers, scientists, and drug development professionals with a robust understanding of how different extraction techniques can influence the yield, purity, and subsequent biological activity of complex polysaccharides. The principles and experimental protocols detailed herein are broadly applicable and can be adapted for the extraction and analysis of novel polysaccharides like this compound as more information becomes available.

Comparative Performance of Polysaccharide Extraction Methods

The choice of extraction method is a critical determinant of the final yield and purity of the target polysaccharide. Below is a summary of quantitative data from studies comparing various extraction techniques for plant-based polysaccharides, which can serve as a proxy for evaluating potential methods for this compound.

Extraction MethodSource MaterialYield (%)Purity (%)Key AdvantagesKey DisadvantagesReference
Hot Water Extraction (HWE)Rosa sterilis10.2385.4Simple, inexpensive, environmentally friendlyLower yield for certain polysaccharides, potential for thermal degradation[1]
Ultrasound-Assisted Extraction (UAE)Decatropis bicolor~1.65Not SpecifiedReduced extraction time, lower solvent consumption, increased yieldPotential for polysaccharide degradation at high intensity, specialized equipment required[2]
Microwave-Assisted Extraction (MAE)Generic Plant MaterialHigher than conventional methodsNot SpecifiedShorter extraction time, less solvent usage, higher extraction ratePotential for localized overheating, requires specific equipment[3]
Enzyme-Assisted Extraction (EAE)Generic Plant MaterialHighHighHigh selectivity, mild extraction conditions, environmentally friendlyCost of enzymes, requires specific pH and temperature[4]
Supercritical Fluid Extraction (SFE)C. goetheanusLower than other methodsHighHigh selectivity, solvent-free extracts, mild operating temperaturesHigh initial investment cost, complex operation[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for common polysaccharide extraction methods.

Hot Water Extraction (HWE)

This method relies on the principle of increasing the solubility of polysaccharides in water at elevated temperatures.

Protocol:

  • The dried and powdered source material is mixed with deionized water at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • The mixture is heated to a set temperature (e.g., 80-100°C) and stirred for a defined period (e.g., 2-4 hours).

  • The extract is then centrifuged to remove solid residues.

  • The supernatant is collected, and the polysaccharide is precipitated by adding a multiple volume of ethanol (e.g., 4 volumes) and allowing it to stand overnight at 4°C.

  • The precipitate is collected by centrifugation, washed with ethanol, and then freeze-dried to obtain the crude polysaccharide.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the release of intracellular components.

Protocol:

  • The powdered source material is suspended in a solvent (e.g., water or a dilute salt solution) in a vessel.

  • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

  • Ultrasonication is applied at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes) and temperature.

  • Following extraction, the mixture is centrifuged to separate the solid debris.

  • The supernatant containing the polysaccharide is then processed for precipitation and purification as described in the HWE protocol.[2][5]

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for polysaccharide extraction and a relevant signaling pathway that could be influenced by a bioactive polysaccharide.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source_Material Source Material (e.g., Plant) Grinding Grinding & Milling Source_Material->Grinding Extraction_Method Extraction (HWE, UAE, MAE, etc.) Grinding->Extraction_Method Centrifugation1 Centrifugation Extraction_Method->Centrifugation1 Precipitation Ethanol Precipitation Centrifugation1->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Freeze_Drying Freeze-Drying Centrifugation2->Freeze_Drying Crude_Polysaccharide Crude Acetyl Perisesaccharide C Freeze_Drying->Crude_Polysaccharide Characterization Characterization (Yield, Purity, MW) Crude_Polysaccharide->Characterization Biological_Activity Biological Activity Assays Crude_Polysaccharide->Biological_Activity

Caption: Experimental workflow for extraction and analysis.

Bioactive polysaccharides often exert their effects by modulating intracellular signaling pathways. The Protein Kinase C (PKC) pathway is a crucial signaling cascade involved in various cellular processes, and its modulation by acetylated compounds has been reported.[6][7][8]

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Ca2 Ca2+ Ca2->PKC Activates ER->Ca2 Releases Acetyl_Perisesaccharide_C This compound Acetyl_Perisesaccharide_C->Receptor Potentially Modulates

Caption: Protein Kinase C (PKC) signaling pathway.

References

A Guide to Orthogonal Methods for Confirming Acetyl Perisesaccharide C Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a complex polysaccharide such as Acetyl Perisesaccharide C is paramount for accurate biological evaluation and clinical safety. A multi-faceted analytical approach, employing orthogonal methods, provides a comprehensive purity profile by assessing different physicochemical properties of the molecule. This guide compares four critical orthogonal techniques: High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) for overall purity, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for molecular weight distribution and aggregation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity and impurity identification, and Mass Spectrometry (MS) for impurity profiling and degradation product analysis.

Comparative Analysis of Orthogonal Methods

The selection of analytical methods should be based on the specific purity attribute being assessed. The following table summarizes the capabilities of each orthogonal method in the context of polysaccharide analysis, using data from well-characterized polysaccharides like Dextran and Pullulan as illustrative examples, given the absence of publicly available data for this compound.

Analytical Method Purity Attribute Assessed Principle Exemplary Quantitative Data (Dextran/Pullulan)
HPLC-RI Overall Purity, Quantification of main components and known impuritiesSeparation based on polarity and interaction with a stationary phase. The refractive index detector is a universal detector for compounds lacking a UV chromophore.Dextran 40: Fructose residue content of 0.005%-0.14% in samples from alcohol precipitation process; not detected in samples from membrane filtration.[1]
SEC-MALS Molecular Weight (Mw), Molecular Weight Distribution (Polydispersity Index - PDI), Presence of aggregates and fragmentsSeparation based on hydrodynamic volume. MALS provides absolute molecular weight determination without the need for column calibration with standards.Pullulan Standards: Mw ranges from 21 kDa to 915 kDa with PDI values typically between 1.07 and 1.27.[2][3] For a specific pullulan standard (Mw = 112,000 g/mol ), SEC-MALS analysis can confirm its molecular weight and low polydispersity.[1]
¹H and ¹³C NMR Structural Integrity, Identification and quantification of structurally similar impurities and contaminantsExploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including anomeric configuration and linkage analysis.Heparin: ¹H NMR can detect dermatan sulfate impurity by a characteristic peak at ~2.08 ppm and oversulfated chondroitin sulfate at ~2.15 ppm.[3][4] The N-acetyl protons of heparin appear at 2.04 ppm.[3]
Mass Spectrometry (MALDI-TOF) Impurity Profiling, Identification of degradation products, Confirmation of covalent modificationsIonization and mass-to-charge ratio determination of molecules. MALDI-TOF is particularly useful for analyzing the mass of oligosaccharides and smaller polysaccharide fragments.Analysis of polysaccharide degradation products by LC-MS can identify monosaccharides and oligosaccharides, revealing the breakdown profile.[5] MALDI-TOF MS can be used for profiling oligosaccharide impurities in polysaccharide samples.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed orthogonal methods.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for Purity Assessment

This method is suitable for determining the overall purity of the polysaccharide and quantifying impurities that have different retention times from the main component.

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (e.g., HPLC-grade water or a suitable buffer) to a known concentration (e.g., 5 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-RI System and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A column suitable for polysaccharide analysis, such as a Shodex OHpak SB-806M HQ, two in series.[7]

  • Mobile Phase: 0.1 M NaCl aqueous solution.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 200 µL.[7]

  • Detector: Refractive Index (RI) Detector.

c. Data Analysis:

  • Integrate the peak areas of the main polysaccharide peak and any impurity peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight Distribution

SEC-MALS is a powerful technique for the absolute determination of molecular weight and the detection of aggregates or fragments.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a filtered mobile phase (e.g., 0.1 M NaCl) at a concentration of 1-2 mg/mL.

  • Gently agitate the solution to ensure complete dissolution without causing shear degradation.

  • Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial.

b. SEC-MALS System and Conditions:

  • SEC System: An HPLC system with a degasser, pump, and autosampler.

  • Column: A set of size-exclusion columns appropriate for the expected molecular weight range of the polysaccharide (e.g., TSKgel GMPWXL).[2]

  • Mobile Phase: A filtered and degassed buffer, such as 0.1 M NaCl with 0.02% sodium azide.

  • Flow Rate: 0.5 mL/min.

  • Detectors: A multi-angle light scattering (MALS) detector followed by a refractive index (RI) detector in series.

  • Injection Volume: 100 µL.

c. Data Analysis:

  • Use the software associated with the MALS detector to process the data.

  • The software will use the signals from both the MALS and RI detectors to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) across the elution profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H and ¹³C NMR are used to confirm the identity and structural integrity of the polysaccharide and to identify and quantify impurities.

a. Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Lyophilize the sample and redissolve in D₂O to minimize the HDO signal. Repeat this step 2-3 times.

  • Transfer the final solution to a 5 mm NMR tube.

b. NMR Acquisition Parameters (Example for a 600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

    • Number of Scans: 16-64 (depending on concentration).

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (due to lower sensitivity).

  • 2D NMR (COSY, HSQC):

    • Utilize standard pulse programs for Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to establish proton-proton and proton-carbon correlations, respectively.

c. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Compare the chemical shifts and coupling constants of the obtained spectra with a reference spectrum of a pure standard, if available.

  • Identify and integrate signals corresponding to impurities. The characteristic N-acetyl proton signals are particularly useful for identifying related polysaccharide impurities.[3][4]

Mass Spectrometry (MALDI-TOF) for Impurity Profiling

MALDI-TOF MS is a rapid and sensitive technique for analyzing the mass of oligosaccharide impurities or degradation products.

a. Sample Preparation:

  • If necessary, perform a partial acid or enzymatic hydrolysis of the this compound to generate smaller oligosaccharide fragments.

  • Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).

  • Mix the sample solution (hydrolyzed or intact) with the matrix solution at a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

b. MALDI-TOF MS Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Positive or negative ion mode, depending on the nature of the polysaccharide and expected impurities.

  • Laser: A nitrogen laser (337 nm) is commonly used.

  • Mass Range: Set a mass range appropriate for detecting oligosaccharide impurities (e.g., m/z 500-5000).

c. Data Analysis:

  • Analyze the resulting mass spectrum for peaks that do not correspond to the expected oligosaccharide series of the main polysaccharide.

  • The mass differences between peaks can help identify the monosaccharide composition of the impurities.

Mandatory Visualizations

Orthogonal Method Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound using the described orthogonal methods.

Orthogonal_Workflow cluster_sample Sample Preparation cluster_methods Orthogonal Purity Analysis cluster_results Purity Attributes Sample Sample HPLC_RI HPLC-RI Sample->HPLC_RI SEC_MALS SEC-MALS Sample->SEC_MALS NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Overall Purity HPLC_RI->Purity MWD Molecular Weight & Distribution SEC_MALS->MWD Structure Structural Integrity NMR->Structure Impurities Impurity Profile MS->Impurities

Orthogonal workflow for polysaccharide purity assessment.
Polysaccharide-Induced Signaling Pathway: TLR4 Activation

Many polysaccharides exert their biological effects by interacting with cell surface receptors, such as Toll-like receptors (TLRs). The diagram below illustrates a simplified representation of the TLR4 signaling pathway, which is a common target for immunomodulatory polysaccharides.[8][9][10]

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polysaccharide Polysaccharide TLR4_MD2 TLR4/MD2 Polysaccharide->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB_IkB NF-kB/IkB IKK->NFkB_IkB Phosphorylates IkB NFkB NF-kB NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (e.g., Cytokines) NFkB->Gene_Expression Translocates & Activates

Simplified TLR4 signaling pathway activated by a polysaccharide.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Acetyl Perisesaccharide C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acetyl Perisesaccharide C (CAS No. 110764-09-5), a key compound in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your work.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on a risk assessment for standard laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required if handled in a well-ventilated area. Use a certified respirator if dust is generated and ventilation is inadequate.
Handling open containers Chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required in a well-ventilated area or chemical fume hood.
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls over a laboratory coatAir-purifying respirator with appropriate cartridges if spill generates dust or aerosols.
Waste Disposal Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required.
Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid generating dust. Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 2-8°C, protected from light.

Operational Plans: Spill and Disposal Procedures

A clear and concise plan for dealing with accidental spills and for the proper disposal of waste is crucial for laboratory safety and environmental protection.

Spill Response Plan

In the event of a spill, follow these steps methodically:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For large spills or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent.

  • Dispose of Waste: All contaminated materials, including absorbent pads, PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, documenting the details of the incident.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill (Size & Hazard) Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Dispose of Contaminated Waste Properly Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional policies.

Avoid releasing this compound into the environment.[1] All disposal must be handled by a licensed waste disposal company.

Experimental Protocols: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do not induce vomiting.

  • Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1]

  • Inhalation: Immediately relocate yourself or the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.